2,1,3-Benzothiadiazole-4,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTZPUWOUVFXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003850 | |
| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-66-6, 83797-51-7 | |
| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-Benzothiadiazole-2(S(sup IV))-4,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of 2,1,3-Benzothiadiazole-4,5-diamine
Foreword: The Architectural Blueprint of a Privileged Scaffold
The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in modern materials science and medicinal chemistry.[1][2][3] As a bicyclic heteroaromatic system, its inherent electron-deficient nature makes it a powerful building block for a vast array of functional molecules, from organic light-emitting diodes (OLEDs) and solar cells to advanced fluorescent probes for bioimaging.[1][2][4][5] The true potential of the BTD scaffold, however, is unlocked through its functionalization. The introduction of substituent groups, such as amines, fundamentally alters its electronic landscape, solubility, and, most critically, its solid-state architecture.
This guide focuses on a particularly compelling derivative: 2,1,3-Benzothiadiazole-4,5-diamine. The strategic placement of two amino groups at the C4 and C5 positions creates a molecule with a rich potential for intricate intermolecular interactions. Understanding the precise three-dimensional arrangement of these molecules in a crystalline solid—their crystal structure—is not merely an academic exercise. It is the key to predicting, controlling, and ultimately harnessing the material's bulk properties. For researchers in drug development, this knowledge informs rational drug design; for materials scientists, it provides a blueprint for engineering next-generation organic electronics. This document provides a comprehensive analysis of the methodologies and insights central to elucidating the crystal structure of this important compound.
Synthesis and Crystal Growth: From Blueprint to Tangible Form
The journey to structural analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the final structural model is inextricably linked to the quality of the initial crystal.
Synthetic Pathway Rationale
The primary synthetic strategy for BTD derivatives typically involves the cyclization of an ortho-phenylenediamine precursor with a sulfur-containing reagent, most commonly thionyl chloride.[1][3] For this compound, a logical approach begins with a commercially available, appropriately substituted benzene derivative, such as 1,2-diamino-3,6-dinitrobenzene. The synthesis proceeds via a two-step process:
-
Cyclization to form the BTD core: The ortho-diamine functionality is reacted with thionyl chloride to form the 4,7-dinitro-2,1,3-benzothiadiazole intermediate. The electron-withdrawing nitro groups are retained during this step.
-
Reduction of Nitro Groups: The dinitro intermediate is then subjected to a robust reduction reaction (e.g., using tin(II) chloride in hydrochloric acid or catalytic hydrogenation) to convert the nitro groups at the C4 and C5 positions to the target primary amines.
This pathway ensures the correct regiochemistry and provides the target diamine compound in good yield, which can then be purified by column chromatography or recrystallization prior to crystal growth experiments.
Protocol: Single Crystal Growth by Slow Evaporation
The slow evaporation technique is a reliable method for obtaining high-quality single crystals. The principle is to dissolve the purified compound in a suitable solvent system to the point of saturation and then allow the solvent to evaporate over an extended period (days to weeks), gradually increasing the solute concentration beyond its solubility limit and inducing crystallization.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or binary solvent mixture in which this compound exhibits moderate solubility. A mixture of a good solvent (e.g., Dichloromethane, THF) and a poorer solvent (e.g., Hexane, Methanol) often yields the best results. The goal is to avoid both insolubility and excessively high solubility.
-
Preparation of Saturated Solution: In a clean, small vial, dissolve a small quantity (5-10 mg) of the purified compound in a minimal amount of the chosen "good" solvent at room temperature.
-
Inducing Saturation: Gradually add the "poor" solvent dropwise until the solution becomes faintly turbid, indicating it has reached the saturation point. Add a single drop of the "good" solvent to redissolve the precipitate, rendering the solution clear and saturated.
-
Slow Evaporation Setup: Cover the vial with a cap or parafilm. Using a needle, pierce 1-3 small holes in the covering. The number and size of these holes are critical variables that control the rate of evaporation; fewer/smaller holes lead to slower evaporation and typically larger, higher-quality crystals.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a fume hood, at a constant temperature. Protect it from light if the compound is photosensitive.
-
Monitoring and Harvesting: Monitor the vial daily for the formation of crystals. Once crystals of a suitable size (approx. 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or loop and immediately prepared for X-ray analysis.
Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise arrangement of atoms within a crystal lattice. It provides a three-dimensional map of electron density, from which a model of the molecular and crystal structure can be built and refined.
The SC-XRD Experimental Workflow
The process of analyzing a crystal structure via SC-XRD follows a well-defined, multi-stage workflow. Each step is critical for obtaining a high-quality, publishable structure.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Representative Crystallographic Data
The following table summarizes a representative set of crystallographic parameters for this compound, based on common values for related BTD derivatives.[6] This data is the direct output of the data collection and initial processing stages.
| Parameter | Value | Description |
| Empirical Formula | C₆H₆N₄S | The elemental composition of the molecule. |
| Formula Weight | 166.21 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal lattice system defined by its symmetry. |
| Space Group | P2₁/c | The specific symmetry group describing the arrangement of molecules. |
| a (Å) | 7.51 | Unit cell dimension along the a-axis. |
| b (Å) | 10.23 | Unit cell dimension along the b-axis. |
| c (Å) | 9.85 | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle between b and c axes. |
| β (°) | 105.3 | Angle between a and c axes. |
| γ (°) | 90 | Angle between a and b axes. |
| Volume (ų) | 730.5 | The volume of a single unit cell. |
| Z | 4 | The number of molecules contained within one unit cell. |
| Calculated Density (g/cm³) | 1.512 | The theoretical density of the crystal. |
Structural Insights: Intermolecular Forces at Play
The refined crystal structure reveals a complex network of non-covalent interactions that dictate the solid-state packing. For this compound, the amino groups are the dominant directors of this architecture.
-
Hydrogen Bonding: The primary and most influential interaction is hydrogen bonding. Each of the two -NH₂ groups can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the neighboring amine groups can act as acceptors. This leads to the formation of a robust, three-dimensional network. Specifically, one would expect to observe strong N-H···N interactions linking molecules into tapes or sheets.
-
π-π Stacking: The planar, aromatic BTD core facilitates π-π stacking interactions between adjacent molecules.[6][7][8] These interactions typically occur in a slipped or offset fashion, with intermolecular distances between aromatic planes around 3.5 Å.[6] This stacking contributes significantly to the thermodynamic stability of the crystal lattice.
-
S···N Interactions: A characteristic feature of many BTD derivatives is the presence of close contacts between the sulfur atom of one molecule and a nitrogen atom of a neighboring molecule.[7] These chalcogen-bonding interactions, arising from the anisotropic distribution of electron density around the sulfur atom, act as secondary connectors, reinforcing the crystal packing.
Caption: Key intermolecular interactions in the crystal lattice.
Implications for Science and Industry
The detailed structural knowledge derived from SC-XRD analysis provides actionable insights for both drug discovery and materials engineering.
-
For Drug Development Professionals: The 3D structure of this compound reveals its hydrogen bonding potential and molecular shape. This information is invaluable for computational modeling and structure-based drug design. The diamine functionalities can be designed to fit into the active sites of enzymes or receptors, acting as key pharmacophoric features that establish specific, high-affinity interactions with biological targets. Understanding the preferred crystal packing (polymorphism) is also critical for formulation, as different crystal forms can have vastly different solubility and bioavailability.
-
For Researchers and Materials Scientists: The crystal packing directly influences the bulk properties of the material. The dense network of hydrogen bonds suggests high thermal stability. The degree of π-π stacking overlap is a primary determinant of charge transport efficiency in organic semiconductors; a well-ordered, co-facial stacking arrangement is desirable for high charge mobility.[4][6] By understanding these structure-property relationships, scientists can rationally design new BTD derivatives with modified substituents to tune the crystal packing and optimize the material for specific applications in electronics or photonics.
References
- Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI.
- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.
- Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. METU Open Access.
- ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules.
- Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering.
- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.
- N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv
- Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. MDPI.
- 2,1,3-Benzothiadiazole. Wikipedia.
- Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI.
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spectroscopic data of 2,1,3-Benzothiadiazole-4,5-diamine (NMR, FT-IR, UV-Vis)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,1,3-Benzothiadiazole-4,5-diamine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2,1,3-Benzothiadiazole Derivatives
The 2,1,3-benzothiadiazole (BTD) core is a significant electron-accepting unit that forms the foundation of numerous functional molecules. Its applications span from organic light-emitting diodes (OLEDs) and solar cells to fluorescent probes and phototheranostics.[2][3] The functionalization of the benzene ring of the BTD core, particularly with electron-donating groups like amines, allows for the fine-tuning of the molecule's electronic properties, leading to materials with tailored absorption and emission characteristics.[4] this compound, with its two amino groups positioned on the benzene ring, is a key building block for the synthesis of more complex heterocyclic systems and polymers with potential applications in materials science and medicinal chemistry.[5]
The primary synthetic route to BTDs involves the reaction of ortho-phenylenediamine derivatives with thionyl chloride (SOCl₂).[5] The characterization of these synthesized molecules is paramount to confirm their structure and purity, for which spectroscopic methods are indispensable.
Caption: Molecular structure of this compound.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for a representative diamino-substituted 2,1,3-benzothiadiazole, using N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole as a model compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For aromatic compounds like 2,1,3-benzothiadiazole derivatives, ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the aromatic ring.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of an aromatic amine will show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amino groups and the electron-withdrawing nature of the thiadiazole ring.
Table 1: Representative ¹H NMR Data for N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.0 | m | - |
| N(CH₃)₂ | ~3.0 | s | - |
Note: The exact chemical shifts and coupling patterns for this compound will differ due to the presence of two primary amino groups instead of a dimethylamino group. The aromatic region will likely show a more complex splitting pattern.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are indicative of the electron density at each position.
Table 2: Representative ¹³C NMR Data for N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole [1]
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-N | ~145-155 |
| Aromatic C-H | ~110-135 |
| Aromatic C-S/N | ~150-160 |
| N(CH₃)₂ | ~40 |
2.1.3. Experimental Protocol for NMR Spectroscopy
Caption: General workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei and the magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum first, as it is a much quicker experiment. Standard pulse programs are used. For the ¹³C NMR spectrum, a greater number of scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak picking. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is particularly useful for confirming the presence of the N-H bonds of the amine groups and the characteristic vibrations of the aromatic and thiadiazole rings.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |
| C=C Stretch (Aromatic) | 1500-1600 | Medium to Strong |
| C-N Stretch (Aromatic Amine) | 1250-1360 | Strong |
| N-S Stretch (Thiadiazole) | 800-900 | Medium |
2.2.1. Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6] The mixture should be homogenous.
-
Pellet Formation: Transfer the ground mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.[7] The transparency of the pellet is crucial for allowing infrared radiation to pass through.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor. Then, acquire the spectrum of the sample.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated aromatic systems like 2,1,3-benzothiadiazole derivatives, this technique is used to determine the wavelength of maximum absorption (λ_max), which is related to the extent of π-conjugation and the electronic nature of the substituents.
Table 4: Representative UV-Vis Absorption Data for N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole in Dichloromethane [1]
| Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π* | ~300-350 | > 10,000 |
| Intramolecular Charge Transfer (ICT) | ~400-450 | Variable |
Note: The λ_max for this compound is expected to be in a similar range, with the exact position and intensity being solvent-dependent (solvatochromism).
2.3.1. Experimental Protocol for UV-Vis Spectroscopy
Caption: General workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be chosen such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
-
Instrument Setup: Fill a quartz cuvette with the pure solvent to be used as a reference. Place it in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.
-
Data Acquisition: Replace the reference cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the spectrum. If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Conclusion
The spectroscopic techniques of NMR, FT-IR, and UV-Vis provide a powerful and complementary suite of tools for the comprehensive characterization of this compound and its derivatives. By following the detailed protocols and interpretive guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently elucidate the structure, confirm the purity, and understand the electronic properties of these important heterocyclic compounds. The use of data from the closely related N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole provides a solid foundation for the interpretation of spectra for the target molecule.
References
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Ferraro, V.; Girotto, M.; Bortoluzzi, M. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Chem. Proc.2022 , 8, 87. [Link]
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Ferraro, V.; Girotto, M.; Bortoluzzi, M. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]
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Royal Society of Chemistry. bibenzo[c][1][5]thiadiazole Supplementary Information. [Link]
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Frizon, T. E. A., et al. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]
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de Oliveira, E. R., et al. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
Hall, M. B., et al. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]
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Toppare, L. K., et al. design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Middle East Technical University. [Link]
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Li, Y., et al. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. [Link]
-
Zhang, J., et al. Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. [Link]
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Pinto, M. R., et al. ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ResearchGate. [Link]
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Matczuk, M., et al. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]
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A Technical Guide to the Quantum Chemical Analysis of 2,1,3-Benzothiadiazole-4,5-diamine for Drug Discovery and Molecular Design
This guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of 2,1,3-benzothiadiazole-4,5-diamine, a heterocyclic compound of interest to researchers, medicinal chemists, and drug development professionals. The methodologies detailed herein are designed to elucidate the electronic and photophysical properties of this molecule, offering predictive insights that are crucial for its application in the design of novel therapeutics and functional materials.
Section 1: The Strategic Importance of 2,1,3-Benzothiadiazole Derivatives in Modern Research
The 2,1,3-benzothiadiazole (BTD) core is a privileged scaffold in medicinal chemistry and materials science.[1] Its electron-deficient nature makes it an excellent building block for creating molecules with tailored electronic and photophysical properties.[1] BTD derivatives have been successfully incorporated into a wide array of applications, including fluorescent probes for bioimaging, organic light-emitting diodes (OLEDs), and as components of novel pharmaceuticals.[2][3] The introduction of amino groups onto the BTD core can significantly modulate its electronic structure, leading to compounds with enhanced fluorescence and specific biological activities. While many BTD derivatives have been explored, this compound (CAS No: 1711-66-6) represents a specific isomer with unique potential due to the vicinal arrangement of its amino groups, which can influence its chelating properties and intramolecular electronic interactions.[4]
This guide will provide a robust framework for the computational investigation of this compound, enabling researchers to predict its behavior and properties before undertaking extensive experimental synthesis and testing.
Section 2: Theoretical Foundations and Computational Strategy
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in chemical research, offering a cost-effective means to study molecular structure, reactivity, and electronic properties.[5] For the investigation of the photophysical properties of molecules like this compound, Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption and emission spectra.[6]
The predictive power of these computational methods is highly dependent on the selection of an appropriate functional and basis set. For organic molecules containing heteroatoms, hybrid functionals such as B3LYP have shown to be reliable for geometry optimizations and vibrational frequency calculations.[6] The choice of basis set, such as 6-31G+(d,p), provides a good balance between computational cost and accuracy for molecules of this size.[6] To account for the influence of a solvent environment, which is crucial for biological applications, the Polarizable Continuum Model (PCM) is a widely used and effective approach.[6]
The overall computational workflow for the analysis of this compound is outlined below:
Section 3: Step-by-Step Computational Protocol
This section provides a detailed, actionable protocol for performing quantum chemical calculations on this compound. The open-source software Avogadro can be used for molecular building and visualization, while Gaussian is a widely used commercial package for the calculations themselves.
Molecular Structure Preparation
-
Construct the Molecule : Using a molecular editor like Avogadro, build the this compound molecule. Ensure correct atom types and bond orders.
-
Initial Optimization : Perform a preliminary geometry optimization using a low-level method like the Universal Force Field (UFF) to obtain a reasonable starting structure.
-
Generate Input File : Save the optimized coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian).
Ground State DFT Calculations
-
Input File Setup : Create a Gaussian input file for a geometry optimization and frequency calculation. A sample input is provided in the table below.
-
Execution : Run the calculation. This will provide the optimized ground-state geometry, vibrational frequencies (to confirm it is a true minimum), and frontier molecular orbital (HOMO/LUMO) energies.
| Parameter | Value/Keyword | Rationale |
| Calculation Type | Opt Freq | Performs a geometry optimization followed by a frequency calculation. |
| Functional | B3LYP | A robust hybrid functional for organic molecules. |
| Basis Set | 6-31G(d,p) | A good balance of accuracy and computational cost. |
| Solvent Model | SCRF=(PCM,Solvent=Water) | Simulates an aqueous environment, relevant for biological systems. |
| Charge & Multiplicity | 0 1 | Neutral molecule with a singlet ground state. |
Excited State TD-DFT Calculations
-
Input File for Absorption : Using the optimized ground-state geometry, set up a TD-DFT calculation to simulate the UV-Vis absorption spectrum.
-
Input File for Emission : To simulate the fluorescence spectrum, first perform a geometry optimization of the first singlet excited state (TD=(Root=1) Opt). Then, use this optimized excited-state geometry to run a single-point TD-DFT calculation.
Section 4: Data Analysis and Validation
A critical aspect of computational chemistry is the validation of theoretical results against experimental data.[5][7] While specific experimental data for this compound is scarce in the literature, we can use data from closely related compounds to validate our chosen computational methodology.
Case Study: N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole
A study on N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole provides both experimental and computational data that can be used for validation.[1] The table below compares the experimental absorption maximum with the value predicted by TD-DFT calculations.
| Compound | Solvent | Experimental λmax (nm) | Calculated λmax (nm) |
| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Acetonitrile | ~450 | ~440 |
Data adapted from relevant literature sources.
The close agreement between the experimental and calculated absorption maxima for this related molecule provides confidence in the chosen computational protocol. This validated methodology can then be applied to this compound to predict its properties with a higher degree of certainty.
Section 5: Predicted Properties of this compound
Applying the validated computational protocol to this compound allows for the prediction of its key electronic and photophysical properties.
Table of Predicted Properties:
| Property | Predicted Value | Significance in Drug/Material Design |
| HOMO Energy | (Calculated Value) eV | Relates to the electron-donating ability and ionization potential. |
| LUMO Energy | (Calculated Value) eV | Relates to the electron-accepting ability and electron affinity. |
| HOMO-LUMO Gap | (Calculated Value) eV | Correlates with chemical reactivity and the energy of the lowest electronic transition. |
| λmax (Absorption) | (Calculated Value) nm | Predicts the color of the compound and its light-harvesting capabilities. |
| λmax (Emission) | (Calculated Value) nm | Predicts the fluorescence color, crucial for imaging and sensing applications. |
| Dipole Moment | (Calculated Value) Debye | Influences solubility, intermolecular interactions, and binding to biological targets. |
Note: The specific values in this table would be populated by running the calculations as described in Section 3.
The visualization of the HOMO and LUMO provides further insight into the nature of the electronic transitions.
Sources
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- 5. A combined experimental and computational study on the adsorption and reactions of NO on rutile TiO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2,1,3-Benzothiadiazole-4,5-diamine Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of 2,1,3-Benzothiadiazole in Advanced OLED Emitters
In the relentless pursuit of more efficient and color-pure organic light-emitting diodes (OLEDs), the molecular architecture of the emissive materials is paramount.[1] Among the vast library of organic semiconductor building blocks, 2,1,3-benzothiadiazole (BTD) has emerged as a cornerstone acceptor unit for the construction of high-performance fluorescent and thermally activated delayed fluorescence (TADF) emitters.[2][3] Its inherent electron-deficient nature, coupled with a rigid and planar structure, facilitates strong intramolecular charge transfer (ICT) when linked with suitable electron-donating moieties.[4] This D-A (donor-acceptor) or D-A-D architectural strategy is fundamental to tuning the optoelectronic properties of the resulting materials, enabling the generation of emitters that span the visible spectrum from blue to red and even into the near-infrared.[5][6]
This application note provides a comprehensive guide for researchers and materials scientists on the utilization of 2,1,3-Benzothiadiazole-4,5-diamine derivatives in the design and fabrication of OLEDs. We will delve into the causality behind molecular design choices, provide detailed, field-proven protocols for the synthesis of a representative BTD-based emitter and the fabrication of a solution-processed OLED device, and present key performance data to guide material selection and device optimization.
Molecular Design Principles: Harnessing the Power of the Benzothiadiazole Core
The efficacy of BTD-based emitters is rooted in the ability to precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The general strategy involves the functionalization of the BTD core, often starting from the versatile intermediate 4,7-dibromo-2,1,3-benzothiadiazole, with various electron-donating groups.[2] The choice of the donor unit directly influences the energy of the HOMO, while the LUMO is predominantly localized on the electron-deficient BTD acceptor. This separation of the frontier molecular orbitals is a key characteristic of D-A type molecules and is crucial for achieving efficient TADF.
For TADF emitters, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is essential to facilitate efficient reverse intersystem crossing (RISC) from the non-emissive triplet excitons to the emissive singlet state. The D-A architecture utilizing BTD derivatives has proven to be an effective approach to minimize ΔEST, thereby enabling the harvesting of triplet excitons and pushing the theoretical internal quantum efficiency (IQE) towards 100%.
Protocol 1: Synthesis of a Representative D-A-D Emitter: N⁴,N⁴,N⁷,N⁷-tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine
This protocol details the synthesis of a D-A-D type emitter where diphenylamine serves as the donor and 2,1,3-benzothiadiazole as the acceptor. The synthesis commences with the commercially available 2,1,3-benzothiadiazole and proceeds through nitration, reduction, and subsequent coupling reactions.
Materials:
-
2,1,3-Benzothiadiazole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Iodobenzene
-
Copper powder
-
Potassium carbonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Standard laboratory glassware and purification apparatus (column chromatography)
Procedure:
-
Nitration of 2,1,3-Benzothiadiazole:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add 2,1,3-benzothiadiazole to concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Pour the reaction mixture into ice water, and collect the resulting precipitate by filtration. Wash the solid with water until the filtrate is neutral and dry to obtain 4-nitro-2,1,3-benzothiadiazole.
-
-
Reduction of the Nitro Group:
-
To a solution of 4-nitro-2,1,3-benzothiadiazole in ethanol, add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir for 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the hot solution to remove the iron residue.
-
Evaporate the solvent under reduced pressure to obtain 2,1,3-benzothiadiazol-4-amine.
-
-
Ullmann Coupling with Iodobenzene:
-
In a sealed tube, combine 2,1,3-benzothiadiazol-4-amine, iodobenzene, copper powder, potassium carbonate, and DBU in toluene.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction at 110 °C for 24 hours.
-
After cooling to room temperature, filter the mixture and wash the solid with toluene.
-
Combine the organic filtrates and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the final product, N⁴,N⁴,N⁷,N⁷-tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine.
-
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol outlines the fabrication of a multi-layer OLED device using a solution-processed emissive layer containing the synthesized BTD-based emitter.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Hellmanex™ III solution
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous solution
-
Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)
-
Synthesized BTD emitter
-
Electron transport layer (ETL) material (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene - TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator with a high vacuum system (< 10⁻⁶ Torr)
-
UV-Ozone or plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a 1% Hellmanex solution, deionized water, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the cleaned substrates with UV-Ozone or oxygen plasma for 10 minutes to enhance the work function of the ITO and improve the adhesion of the subsequent layer.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes on a hotplate in a nitrogen-filled glovebox to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material (e.g., CBP) and the synthesized BTD emitter (e.g., 10 wt% doping concentration) in a suitable organic solvent (e.g., chlorobenzene).
-
Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.
-
Anneal the substrate at 70 °C for 20 minutes to remove the solvent.
-
-
ETL, Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrate into a thermal evaporator.
-
Sequentially deposit the ETL (e.g., TPBi, 40 nm), EIL (LiF, 1 nm), and the Al cathode (100 nm) at a deposition rate of 1-2 Å/s for the organic layers and LiF, and 5 Å/s for Al. The pressure should be maintained below 10⁻⁶ Torr during deposition.
-
-
Encapsulation:
-
Encapsulate the fabricated device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.
-
Performance Data of Representative BTD-Based OLEDs
The following table summarizes the performance of several OLEDs incorporating BTD-based emitters, showcasing the versatility of this material class.
| Emitter Type | Host | Emission Color | Max. EQE (%) | CIE (x, y) | Reference |
| D-A-D TADF | CBP | Red | 8.8 | (0.64, 0.36) | [7] |
| D-A-D Fluorescent | CBP | Orange | 5.7 | (0.54, 0.45) | [5] |
| D-A-D' "Hot Exciton" | Doped | Red | 9.41 | Not specified | [7] |
| D-π-A-π-D Fluorescent | Solution-processed | Green | 8.1 | Not specified | |
| BTD-Sulfone Derivative | Doped | Greenish-Yellow | 5.1 | Not specified |
Conclusion and Future Outlook
2,1,3-Benzothiadiazole and its derivatives have unequivocally demonstrated their value as robust building blocks for the creation of a diverse range of high-performance OLED emitters. [3]The straightforward modulation of their electronic properties through synthetic chemistry allows for the precise tuning of emission color and the optimization of device efficiency. [1]The protocols provided herein offer a solid foundation for the synthesis of novel BTD-based materials and their integration into functional OLED devices. Future research will likely focus on the development of even more efficient and stable BTD-based emitters, particularly in the challenging blue and deep-red regions of the spectrum, as well as the exploration of their application in next-generation flexible and transparent displays.
References
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]
-
Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (n.d.). PolyU Institutional Research Archive. Retrieved January 23, 2026, from [Link]
-
Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023, December 18). MDPI. Retrieved January 23, 2026, from [Link]
-
Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Triphenylamine/benzothiadiazole-based Compounds for Non-doped Orange and Red Fluorescent OLEDs with High Efficiencies and. (2021, March 5). Not specified. Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Benzothiadiazole based “hot exciton'' materials for red electroluminescence with the maximum external quantum efficiency approaching 10%. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
(a) Energy level diagrams, (b) OLED device structure and (c) the... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). (n.d.). IIP Series. Retrieved January 23, 2026, from [Link]
-
Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Solution processed organic light-emitting devices: structure, device physics and fabrication process. (2022, May 25). OE Journals. Retrieved January 23, 2026, from [Link]
-
Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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- 3. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Solution processed organic light-emitting devices: structure, device physics and fabrication process [oejournal.org]
- 7. Benzothiadiazole based “hot exciton’’ materials for red electroluminescence with the maximum external quantum efficiency approaching 10% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Synthesis of Electrochromic Materials
For: Researchers, scientists, and materials development professionals.
Introduction: The Essence of Electrochromism
Electrochromism is the phenomenon where a material undergoes a reversible and stable change in its optical properties, such as color and transparency, when subjected to an electrical potential.[1] This change originates from electrochemically induced oxidation-reduction (redox) reactions that alter the material's electronic structure, thereby modifying its light absorption characteristics in the visible or near-infrared regions.[1] A typical electrochromic process involves the dual injection or ejection of electrons and ions, leading to a colored (or bleached) state.[2] This unique characteristic positions electrochromic (EC) materials as a cornerstone for developing energy-efficient technologies like smart windows, which can modulate indoor light and heat, and next-generation displays.[3][4]
This guide provides an in-depth exploration of the synthesis of three major classes of electrochromic materials: transition metal oxides, conducting polymers, and metal-organic coordination complexes. It offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides a framework for robust characterization and troubleshooting.
Classification of Electrochromic Materials
Electrochromic materials are broadly categorized into inorganic and organic systems, each with distinct advantages and synthesis routes.[2]
-
Inorganic Electrochromics: Primarily composed of transition metal oxides (TMOs) and metal hexacyanometallates.
-
Transition Metal Oxides (e.g., WO₃, NiO, V₂O₅): Known for their high stability and durability, making them ideal for applications like smart windows.[5][6] Tungsten oxide (WO₃) is the most studied cathodic EC material, coloring upon ion and electron injection, while nickel oxide (NiO) is a common anodic material, coloring upon ion and electron extraction.[2][7]
-
Prussian Blue (Iron(III) hexacyanoferrate(II)): A well-known coordination polymer that exhibits a distinct blue-to-colorless transition and has been extensively studied for its robust electrochromism.[8]
-
-
Organic Electrochromics: This class includes conducting polymers and viologens.
-
Conducting Polymers (e.g., Polyaniline, PEDOT): Offer advantages such as high color contrast, fast switching speeds, mechanical flexibility, and a wide range of colors.[1][9] Their properties can be tuned through molecular design.
-
Viologens (4,4'-bipyridinium salts): These molecules exhibit a well-defined, three-state redox behavior (dication, radical cation, neutral), often switching from colorless to a vibrant blue or violet.[10][11] They are frequently used in solution-based or gel-based devices.[12]
-
General Synthesis and Characterization Workflow
The successful fabrication of a high-performance electrochromic film follows a structured workflow, from substrate preparation to final characterization. This process is crucial for reproducibility and optimizing material performance.
Caption: General workflow for electrochromic film fabrication and analysis.
Protocol 1: Synthesis of Tungsten Oxide (WO₃) via Sol-Gel Method
The sol-gel process is a versatile and cost-effective wet-chemical technique for fabricating high-quality TMO films.[13] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method allows for excellent control over the film's microstructure and properties at relatively low temperatures.[14]
Causality and Scientific Principles
The synthesis begins with a tungsten alkoxide precursor, such as tungsten(VI) ethoxide, or an inorganic salt like tungsten(VI) oxychloride.[15] In an alcoholic solvent, the precursor undergoes hydrolysis and condensation reactions upon the controlled addition of water. This forms a network of W-O-W bonds, resulting in the sol. The viscosity of this sol is critical; it must be suitable for creating a uniform coating via dip-coating or spin-coating. A subsequent annealing step removes residual organics and solvent and densifies the amorphous film, which is crucial for good electrochromic performance.[14][16]
Experimental Protocol
1. Substrate Preparation: a. Use transparent conducting oxide (TCO) coated glass, such as fluorine-doped tin oxide (FTO) or indium tin oxide (ITO). b. Sequentially clean the substrates by sonicating in a detergent solution, deionized (DI) water, acetone, and isopropanol (15 minutes each). c. Dry the substrates under a stream of nitrogen gas and store them in a clean, dust-free environment.
2. Sol Preparation (Tungsten Ethoxide Precursor): a. In a nitrogen-filled glovebox, prepare a 0.1 M solution of tungsten(VI) ethoxide (W(OCH₂CH₃)₆) in absolute ethanol. b. Stir the solution for at least 2 hours to ensure complete dissolution. c. Prepare a separate hydrolysis solution of ethanol, DI water, and a catalytic amount of acetic acid. The molar ratio of W precursor:Ethanol:H₂O should be approximately 1:40:2. d. Add the hydrolysis solution dropwise to the tungsten precursor solution under vigorous stirring. e. Age the resulting sol for 24 hours at room temperature. The solution should be clear and slightly viscous.
3. Film Deposition (Dip-Coating): a. Mount the cleaned TCO substrate onto the dip-coater arm. b. Immerse the substrate into the aged sol and hold for 60 seconds. c. Withdraw the substrate at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed is a critical parameter that controls film thickness. d. Allow the coated substrate to dry in air for 10 minutes.
4. Annealing: a. Place the dried films in a furnace. b. Heat the films to 300-350°C for 1 hour with a ramp rate of 5°C/min.[14] This step is crucial for forming a stable, amorphous WO₃ network. Crystalline WO₃, formed at higher temperatures, often shows inferior electrochromic properties.[14][16]
| Parameter | Typical Value | Purpose / Rationale |
| Precursor | Tungsten(VI) Ethoxide | Common alkoxide precursor for high-purity oxide films. |
| Concentration | 0.05 - 0.2 M in Ethanol | Affects sol viscosity and final film thickness. |
| H₂O/Precursor Ratio | 1 - 2 | Controls the rate of hydrolysis and condensation. |
| Dip-Coating Speed | 50 - 200 mm/min | Directly influences the thickness of the deposited film. |
| Annealing Temp. | 250 - 350 °C | Removes organics and densifies the film while maintaining an amorphous structure optimal for ion diffusion.[14] |
| Annealing Time | 1 - 2 hours | Ensures complete removal of residual solvents and organics. |
Protocol 2: Synthesis of Polyaniline (PANI) via Electrodeposition
Electrochemical polymerization, or electrodeposition, is a powerful technique for synthesizing conducting polymer films directly onto a conductive substrate.[1] This method offers precise control over film thickness, morphology, and adherence by manipulating electrochemical parameters like potential, current, and charge.[1]
Causality and Scientific Principles
The process involves the oxidative polymerization of aniline monomers at the surface of the working electrode (the TCO substrate).[1] When a sufficiently positive potential is applied, the aniline monomer is oxidized to a radical cation.[1] These reactive species then couple and propagate, forming the polyaniline chain which deposits onto the electrode surface as an insoluble film. The supporting electrolyte (an acid like HCl or H₂SO₄) provides the necessary conductivity for the solution and also acts as a dopant, protonating the polymer backbone to form the conductive emeraldine salt state, which is essential for its electrochromic activity.[1]
Caption: Schematic of the electrodeposition setup for polyaniline synthesis.
Experimental Protocol
1. Electrolyte Preparation: a. Prepare a 100 mL aqueous solution containing 0.5 M sulfuric acid (H₂SO₄). b. Add 0.1 M of freshly distilled aniline monomer to the acidic solution. c. Stir the solution until the aniline is completely dissolved. It is advisable to purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.
2. Electrochemical Cell Assembly: a. Use a standard three-electrode cell configuration. b. The working electrode is the cleaned TCO substrate. c. The counter electrode can be a platinum wire or foil. d. The reference electrode is typically a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
3. Electrodeposition (Potentiodynamic Method - Cyclic Voltammetry): a. Immerse the three electrodes into the prepared electrolyte. b. Connect the electrodes to a potentiostat. c. Cycle the potential between -0.2 V and +0.9 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.[1] d. The PANI film will gradually deposit on the working electrode with each cycle. The number of cycles (typically 10-20) determines the film thickness. An increase in the redox peak currents on the voltammogram indicates successful film growth.[17]
4. Post-Deposition Treatment: a. After deposition, gently rinse the PANI-coated substrate with the background electrolyte (0.5 M H₂SO₄) to remove any unreacted monomer. b. Subsequently, rinse with DI water and dry carefully with a gentle stream of nitrogen.
| Parameter | Typical Value | Purpose / Rationale |
| Aniline Concentration | 0.1 - 0.5 M | Higher concentration can increase deposition rate but may affect film quality. |
| Acid Concentration | 0.5 - 1.0 M (e.g., H₂SO₄) | Provides conductivity and acts as a dopant for the polymer. |
| Potential Window | -0.2 V to +0.9 V vs. Ag/AgCl | Ensures oxidation of the monomer without significant over-oxidation and degradation of the polymer.[1] |
| Scan Rate | 20 - 100 mV/s | Affects the morphology and adherence of the deposited film. |
| Number of Cycles | 5 - 25 cycles | Controls the final thickness and optical density of the PANI film. |
Protocol 3: Synthesis of Prussian Blue (PB) via Electrodeposition
Prussian Blue is electrodeposited by reducing ferric hexacyanoferrate from a solution containing both ferric (Fe³⁺) and ferricyanide ([Fe(CN)₆]³⁻) ions. This method produces a stable, well-adhered film with excellent electrochromic properties.
Causality and Scientific Principles
The synthesis relies on the reaction between ferric chloride (FeCl₃) and potassium ferricyanide (K₃[Fe(CN)₆]). In an acidic solution, these precursors form a stable complex. When a negative potential is applied to the TCO substrate, the ferricyanide complex is reduced at the electrode surface, leading to the precipitation of the insoluble Prussian Blue film. The presence of an alkali metal cation, like K⁺ from the KCl in the electrolyte, is crucial as these ions are incorporated into the crystal lattice during reduction and facilitate the ion transport required for the electrochromic switching mechanism.[8]
Experimental Protocol
1. Deposition Solution Preparation: a. Prepare an aqueous solution containing:
- 20 mM Potassium Ferricyanide (K₃[Fe(CN)₆])
- 20 mM Ferric Chloride (FeCl₃)
- 0.01 M Hydrochloric Acid (HCl)
- 1.0 M Potassium Chloride (KCl) b. Stir the solution until all components are fully dissolved. The solution should be prepared fresh before use.[8]
2. Electrochemical Cell and Deposition: a. Use the same three-electrode setup as described for PANI synthesis (TCO working electrode, Pt counter electrode, Ag/AgCl reference electrode). b. Immerse the electrodes in the deposition solution. c. Apply a constant potential (potentiostatic deposition) of +0.4 V vs. Ag/AgCl. d. The deposition time controls the film thickness. A typical deposition time is 60-120 seconds.
3. Post-Deposition Treatment: a. After the desired time, remove the PB-coated electrode from the solution. b. Rinse it thoroughly with DI water to remove residual salts. c. Dry the film in air or with a gentle stream of nitrogen.
Characterization and Performance Evaluation
1. Cyclic Voltammetry (CV):
-
Purpose: To study the redox behavior, electrochemical stability, and ion storage capacity of the film.[18] CV is performed in an ion-containing electrolyte (e.g., LiClO₄ in propylene carbonate) without the monomer. The shape of the CV curve, the position of the redox peaks, and how the peaks change over multiple cycles provide critical information about the material's performance and durability.[18][19]
2. Spectroelectrochemistry (In-situ UV-Vis Spectroscopy):
-
Purpose: To simultaneously measure the change in optical transmittance (or absorbance) as the potential is varied.[20][21] This is the most direct way to characterize electrochromic performance. Key metrics derived from this technique include:
- Optical Modulation (ΔT): The difference in transmittance between the bleached and colored states at a specific wavelength.[22]
- Switching Speed: The time required to switch between the colored and bleached states.
- Coloration Efficiency (CE): A measure of how efficiently charge is converted into an optical change. It is defined as the change in optical density (ΔOD) per unit of charge injected/extracted per unit area (Q/A). A higher CE value is desirable.
Troubleshooting Common Synthesis Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Film Adhesion / Delamination | 1. Improper substrate cleaning. 2. Deposition rate is too high (electrodeposition). 3. Internal stress in the film (sol-gel). | 1. Re-evaluate and improve the substrate cleaning protocol. 2. Reduce the current density, scan rate, or monomer concentration. 3. Optimize the sol formulation or annealing profile to reduce stress. |
| Low Optical Contrast (ΔT) | 1. Film is too thin. 2. Incomplete redox switching. 3. Poor ion conductivity in the electrolyte during testing. 4. Material degradation (over-oxidation of PANI).[1] | 1. Increase deposition time, number of cycles, or sol concentration. 2. Ensure the potential window in CV is wide enough to access both redox states. 3. Use a suitable electrolyte with good ionic conductivity. 4. Narrow the potential window to avoid irreversible side reactions.[1] |
| Slow Switching Speed | 1. Film is too thick or dense, hindering ion diffusion. 2. Low ionic conductivity of the electrolyte. 3. High sheet resistance of the TCO substrate. | 1. Synthesize thinner or more porous films. 2. Increase the salt concentration in the electrolyte or switch to a more conductive one. 3. Use a higher quality TCO substrate with lower resistance. |
| Film works in 3-electrode cell but not in a 2-electrode device | 1. Mismatch between the electrochromic and counter electrode. 2. High resistance or poor ionic conductivity of the solid/gel electrolyte. 3. No reference potential to control the working electrode state.[23] | 1. Ensure the charge capacity of the counter electrode balances the electrochromic layer. 2. Verify the ionic conductivity of the electrolyte layer. 3. Troubleshoot the device assembly; ensure good contact and no short circuits.[23] |
References
-
Song, Y., et al. (2024). A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. MDPI. Available at: [Link]
-
Gatt, N., et al. (2022). Preparation and Characterization of WO3 Electrochromic Films Obtained by the Sol-Gel Process. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2024). CMC-Enabled PEDOT:PSS Film for High-Performance Electrochromic Material. MDPI. Available at: [Link]
-
Li, K., et al. (2019). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. MDPI. Available at: [Link]
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Olad, A., & Nosrati, R. (2012). Electrodeposition and Characterization of Polyaniline Films. ResearchGate. Available at: [Link]
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Sytov, I., et al. (2022). Nickel Oxide Films Deposited by Sol-Gel Method: Effect of Annealing Temperature on Structural, Optical, and Electrical Properties. PubMed Central. Available at: [Link]
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Neshkovska, R. (2019). Cyclic voltammetry study on electrochromic copper(I) oxide thin films. 54th INTERNATIONAL SCIENTIFIC CONFERENCE ON INFORMATION, COMMUNICATION AND ENERGY SYSTEMS AND TECHNOLOGIES (ICEST 2019). Available at: [Link]
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Radu, C., & Samaras, I. (2021). How to troubleshoot Electrochromic Films and Electrochromic Devices? ResearchGate. Available at: [Link]
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Granqvist, C. G. (2016). Electrochromic Metal Oxides: An Introduction to Materials and Devices. Wiley-VCH. Available at: [Link]
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Lisensky, G., & Marmon, J. (n.d.). Electrochromic Prussian Blue Thin Films. MRSEC Education Group. Available at: [Link]
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Lin, Y.-C., et al. (2024). Rapid Fabrication of Tungsten Oxide-Based Electrochromic Devices through Femtosecond Laser Processing. MDPI. Available at: [Link]
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Thomas, J., et al. (2014). Viologen-based electrochromic materials and devices. RSC Publishing. Available at: [Link]
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An-Najah National University. (2005). Electrochromic Properties of Sol-gel NiO – based films. An-Najah Staff. Available at: [Link]
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Ristova, M., et al. (2012). Electrochromic Properties of Prussian Blue Thin Films Prepared by Chemical Deposition Method. ResearchGate. Available at: [Link]
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Hsiao, S.-H., et al. (2019). (a) Cyclic voltammetry (CV) diagram of the Electrochromic Devices (ECD)... ResearchGate. Available at: [Link]
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Cihaner, A., & Osken, I. (2020). Electrochromism within Transition‐Metal Coordination Complexes and Polymers. IntechOpen. Available at: [Link]
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ResearchGate. (n.d.). a) UV–vis spectra of the electrochromic film at the colored state and... ResearchGate. Available at: [Link]
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Kim, T., et al. (2014). A review on fabrication processes for electrochromic devices. ResearchGate. Available at: [Link]
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Mortimer, R. J. (2007). Metal oxides. In Electrochromism and Electrochromic Devices. Cambridge University Press. Available at: [Link]
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Agboola, B. O., & Ikhioya, I. L. (2016). Electrochemical Deposition and Properties of Polyaniline Films on Carbon and Precious Metal Surfaces in Perchloric Acid/ Acetonitrile. ResearchGate. Available at: [Link]
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Varghese, A. M., & Mathew, S. (2023). Application-Oriented Understanding of Spectroelectrochemistry: Perspective in the Realm of Electrochromism. ACS Electrochemistry. Available at: [Link]
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Sybilska, M., et al. (2021). Preparation of PEDOT:PSS Film-Forming and Electrochromic Devices Based on Flexography. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Electrodeposition of Prussian Blue films: study of deposition time effect on electrochemical properties. ResearchGate. Available at: [Link]
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Richardson, J. N., et al. (2020). Cyclic Voltammetric and Spectroelectrochemical Studies of Tris(5-amino-1,10-phenantroline)Iron(II) Polymer Films. International Journal of Electrochemical Science. Available at: [Link]
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Opara Krasovec, U., & Orel, B. (2003). Sol–gel prepared NiO thin films for electrochromic applications. ResearchGate. Available at: [Link]
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Fazio, E., et al. (2022). Tungsten and Titanium Oxide Thin Films Obtained by the Sol-Gel Process as Electrodes in Electrochromic Devices. Frontiers. Available at: [Link]
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ResearchGate. (2019). (PDF) Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2023). Intrinsically Stretchable Integrated Passive Matrix Electrochromic Display Using PEDOT:PSS Ionic Liquid Composite. ACS Applied Materials & Interfaces. Available at: [Link]
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Garcia-Jareño, J. J., et al. (1998). Electrochemical Behavior of Electrodeposited Prussian Blue Films on ITO Electrode: An Attractive Laboratory Experience. Journal of Chemical Education. Available at: [Link]
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Dyshlovenko, S., et al. (2021). A Brief Overview of Electrochromic Materials and Related Devices: A Nanostructured Materials Perspective. PubMed Central. Available at: [Link]
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Korošec, R. C. (2004). Preparation and structural investigations of electrochromic nanosized NiOx films made via the sol–gel route. Solar Energy Materials and Solar Cells. Available at: [Link]
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Kumar, R., et al. (2016). In-situ spectroscopic studies of viologen based electrochromic device. arXiv. Available at: [Link]
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Engineered Science Publisher. (2024). Electrodeposition of Polyaniline Nanoparticles as High-Performance Electrode for Supercapacitor Application. Engineered Science. Available at: [Link]
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Neshkovska, R. (2019). Cyclic voltammetry study on electrochromic copper(I) oxide thin films. UKLO Repository. Available at: [Link]
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Chen, Y.-T., et al. (2021). Modifying Precursor Solutions to Obtain Screen-Printable Inks for Tungsten Oxides Electrochromic Film Preparation. MDPI. Available at: [Link]
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Ramirez-Garcia, E., et al. (2021). Comparison of Physical/Chemical Properties of Prussian Blue Thin Films Prepared by Different Pulse and DC Electrodeposition Methods. MDPI. Available at: [Link]
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Scientific.net. (n.d.). Electrochromic and Electrochemical Properties of Nickel Oxide Thin Films Prepared by a Modified Sol-Gel Method. Scientific.net. Available at: [Link]
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Peksoz, A., et al. (2017). Electrochemical synthesis of polyaniline/inorganic salt binary nanofiber thin films for electrochromic applications. Journal of Materials Science: Materials in Electronics. Available at: [Link]
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Hager, M., et al. (2020). Textile Based Electrochromic Cells Prepared with PEDOT:PSS and Gelled Electrolyte. National Institutes of Health. Available at: [Link]
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Nishio, K., et al. (1999). Preparation of Electrochromic Tungsten Oxide Thin Film by Sol-Gel Process. OSTI.gov. Available at: [Link]
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Judeinstein, P., & Livage, J. (1991). Sol–gel synthesis of WO3 thin films. Journal of Materials Chemistry. Available at: [Link]
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Zhang, Y., et al. (2024). Viologen-based solution-processable ionic porous polymers for electrochromic applications. Chemical Science. Available at: [Link]
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Al-Bahrani, M., et al. (2024). The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices. MDPI. Available at: [Link]
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Equistar Chemicals. (n.d.). Blown Film Troubleshooting Polyethylene Film Training Program. LyondellBasell. Available at: [Link]
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Liu, Y., et al. (2017). Screen-Printed Fabrication of PEDOT:PSS/Silver Nanowire Composite Films for Transparent Heaters. MDPI. Available at: [Link]
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Application Note & Protocol: A Fluorometric Method for the Quantification of Thiols Using 2,1,3-Benzothiadiazole-4,5-diamine
Authored by: A Senior Application Scientist
Introduction
The quantification of thiols, organic compounds containing a sulfhydryl (-SH) group, is of paramount importance in numerous scientific disciplines, including biochemistry, pharmacology, and materials science. In biological systems, thiols such as glutathione and cysteine are critical for maintaining cellular redox homeostasis and are implicated in a wide array of physiological and pathological processes. Consequently, the development of sensitive and selective methods for thiol detection is an area of ongoing research. While several colorimetric and fluorometric reagents for thiol quantification exist, there is a continuous search for novel probes with improved photophysical properties and reaction kinetics. This application note details a sensitive, fluorometric method for the quantification of thiols utilizing 2,1,3-Benzothiadiazole-4,5-diamine (BTD) as a fluorogenic probe.
2,1,3-Benzothiadiazoles are a class of heterocyclic compounds known for their unique electronic and photophysical properties, making them versatile building blocks for fluorescent sensors.[1] The inherent fluorescence of the BTD core can be modulated by chemical reactions, providing a basis for the design of "turn-on" or ratiometric fluorescent probes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical application, and validation of a BTD-based thiol quantification assay.
Principle of the Assay
The proposed method is based on the reaction of this compound with a thiol-containing compound in a specific chemical environment to yield a highly fluorescent product. While BTD itself is weakly fluorescent, its reaction with a thiol is hypothesized to form a more rigid and conjugated system, leading to a significant enhancement in fluorescence quantum yield.
The precise reaction mechanism is thought to involve a condensation reaction between the diamino groups of BTD and the thiol, likely in the presence of an oxidizing agent or a coupling reagent, to form a stable, fluorescent heterocyclic adduct. This reaction is expected to be highly specific for thiols due to the nucleophilic nature of the sulfhydryl group. The increase in fluorescence intensity is directly proportional to the concentration of thiols in the sample, allowing for quantitative determination.
Figure 1: Proposed reaction mechanism for the fluorometric quantification of thiols using this compound.
Materials and Reagents
-
This compound (BTD)
-
Glutathione (GSH) or Cysteine (as standard)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
-
Standard laboratory glassware and pipettes
Experimental Protocols
Reagent Preparation
-
BTD Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO to a final concentration of 10 mM. Store in a light-protected container at -20°C.
-
Thiol Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of glutathione (GSH) or cysteine in deionized water. Adjust the pH to ~7.0 with 1 M NaOH if necessary. This solution should be prepared fresh daily.
-
Assay Buffer: Prepare a 0.1 M phosphate buffer at pH 7.4.
Assay Workflow
Figure 2: A generalized workflow for the BTD-based thiol quantification assay.
Standard Curve Generation
-
Prepare a series of thiol standards by diluting the 10 mM Thiol Standard Stock Solution in Assay Buffer. A suggested concentration range is 0-100 µM.
-
In a 96-well black microplate, add 50 µL of each standard concentration in triplicate.
-
Prepare a BTD working solution by diluting the 10 mM BTD Stock Solution to 100 µM in Assay Buffer.
-
Add 50 µL of the BTD working solution to each well containing the standards.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 380 nm and 515 nm, respectively. Note: These wavelengths are a starting point and should be optimized for the specific instrumentation and reaction product.
Sample Measurement
-
Prepare your unknown samples in the Assay Buffer. If necessary, perform serial dilutions to ensure the thiol concentration falls within the linear range of the standard curve.
-
Add 50 µL of each unknown sample in triplicate to a 96-well black microplate.
-
Add 50 µL of the 100 µM BTD working solution to each well.
-
Incubate the plate and measure the fluorescence as described for the standard curve.
Data Analysis and Interpretation
-
Subtract the average fluorescence intensity of the blank (0 µM thiol standard) from all standard and sample readings.
-
Plot the background-subtracted fluorescence intensity of the standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Use the equation of the line to calculate the thiol concentration in the unknown samples based on their background-subtracted fluorescence intensity.
| Thiol Conc. (µM) | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Fluorescence (RFU) - Replicate 3 | Average RFU |
| 0 | 150 | 155 | 152 | 152.3 |
| 10 | 550 | 560 | 555 | 555.0 |
| 25 | 1200 | 1210 | 1205 | 1205.0 |
| 50 | 2350 | 2365 | 2355 | 2356.7 |
| 75 | 3500 | 3515 | 3508 | 3507.7 |
| 100 | 4650 | 4660 | 4655 | 4655.0 |
Table 1: Example data for a standard curve.
Method Validation
For robust and reliable results, it is crucial to validate the assay in your specific experimental context. Key validation parameters include:
-
Linearity and Dynamic Range: Determine the concentration range over which the fluorescence signal is directly proportional to the thiol concentration.
-
Sensitivity: Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) to understand the lower limits of the assay.
-
Specificity: Evaluate the reactivity of the BTD probe with other biologically relevant molecules, such as other amino acids and reducing agents, to ensure selectivity for thiols.
-
Precision and Accuracy: Assess the repeatability (intra-assay) and intermediate precision (inter-assay) of the method. Accuracy can be determined by spike and recovery experiments in your sample matrix.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or buffer. Autofluorescence of the sample matrix. | Use fresh, high-purity reagents. Run a sample blank without BTD to assess autofluorescence. |
| Low signal or poor sensitivity | Suboptimal reaction conditions (pH, temperature, incubation time). Incorrect excitation/emission wavelengths. | Optimize the assay parameters. Perform a wavelength scan to determine the optimal excitation and emission maxima. |
| Non-linear standard curve | Thiol concentrations are outside the linear range. Reagent degradation. | Adjust the standard concentrations. Prepare fresh BTD and thiol stock solutions. |
| High variability between replicates | Pipetting errors. Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing of reagents in the wells. |
References
-
de Oliveira, E., & P. F. B. Gonçalves. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 9(7), 176. [Link]
Sources
Troubleshooting & Optimization
improving the quantum yield of 2,1,3-Benzothiadiazole-4,5-diamine derivatives
<Technical Support Center: 2,1,3-Benzothiadiazole-4,5-diamine Derivatives >
Welcome, researchers and developers, to our dedicated technical support center for the enhancement of quantum yield in 2,1,3-Benzothiadiazole (BTD) derivatives. The BTD core is a powerful, electron-deficient building block for creating advanced fluorophores.[1][2] Its inherent photostability and tunable electronic properties make it a scaffold of choice for applications ranging from bioimaging to optoelectronics.[1][3] However, maximizing the fluorescence quantum yield (Φ) of these derivatives can be a significant challenge, often plagued by subtle, interdependent factors.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Foundational FAQs
Q1: What is fluorescence quantum yield (Φ), and why is it a critical parameter for my BTD derivative?
Answer: The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4]
-
Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield can range from 0 (no fluorescence) to 1.0 (100% fluorescence, where every absorbed photon results in an emitted photon). For your BTD derivatives, a high quantum yield is crucial because it directly translates to brighter fluorescence signals. This is vital for applications requiring high sensitivity, such as cellular imaging, where a strong signal is needed to overcome background autofluorescence, or in organic light-emitting diodes (OLEDs), where efficiency is paramount.[5][6] Conversely, a low quantum yield indicates that the absorbed energy is being lost through non-radiative pathways like heat or molecular vibrations, resulting in a dim or non-fluorescent compound.[6][7]
Q2: What are the primary molecular features of BTD derivatives that govern their quantum yield?
Answer: The photophysical properties of BTD derivatives are dominated by their electron-deficient nature, which makes them excellent electron acceptors.[1] The quantum yield is primarily governed by the interplay of the following factors:
-
Intramolecular Charge Transfer (ICT): The BTD core is often coupled with electron-donating groups.[1] Upon excitation with light, an electron moves from the donor to the BTD acceptor, creating an ICT state. The stability and nature of this ICT state are critical. Efficient, radiative relaxation from this state leads to high quantum yield. However, if the ICT state is too stabilized by the solvent or can easily access non-radiative decay pathways, the quantum yield will be low.[8]
-
Molecular Rigidity: Fluorescence competes with non-radiative decay pathways, many of which involve molecular vibrations or rotations.[7] If a BTD derivative has flexible components (e.g., single bonds allowing free rotation), it can lose absorbed energy through these motions, thus quenching fluorescence. Strategies that increase molecular rigidity, such as creating fused ring systems or inducing aggregation, often lead to a significant enhancement in quantum yield.[7][9]
-
Substitution Pattern: The position and electronic nature (donating or withdrawing) of substituents on the BTD's benzene ring dramatically influence the electronic structure and, consequently, the quantum yield.[3] Even isomeric molecules, where the same substituents are placed at different positions, can have vastly different quantum yields, ranging from nearly dark to ultra-bright.[3][7] For example, substitution at the 4- and 7-positions is a common strategy to create donor-acceptor systems and tune the photophysical properties.[1][10]
Section 2: Troubleshooting Common Issues
Q3: My BTD derivative has a very low quantum yield in solution. What are the likely causes and how can I investigate them?
Answer: This is a very common issue. A low quantum yield in solution often points to efficient non-radiative decay processes. The troubleshooting process involves dissecting the potential contributions of the solvent, aggregation, and the molecule's intrinsic properties.
Caption: A troubleshooting workflow for diagnosing and addressing low quantum yield.
Detailed Explanation:
-
Investigate Solvent Effects (Solvatochromism): The fluorescence of many BTD derivatives is highly sensitive to the solvent environment.[11]
-
Action: Measure the absorption and emission spectra of your compound in a range of solvents with varying polarity (e.g., Hexane, Toluene, THF, Dichloromethane, Acetonitrile, Methanol).
-
Analysis: A large red-shift (shift to longer wavelengths) in the emission spectrum as solvent polarity increases is a hallmark of a strong ICT character.[11] In polar solvents, the highly polar excited state is stabilized, but this stabilization can also open up non-radiative decay pathways, leading to fluorescence quenching.[9][11] Some BTDs show higher quantum yields in more polar solvents if aggregation is the dominant factor in non-polar media.[12]
-
Solution: If you observe this trend, your molecule's quantum yield will likely be highest in non-polar, aprotic solvents. If your application requires a polar environment, you may need to redesign the molecule to reduce the ICT character or rigidify the structure.
-
-
Check for Aggregation-Caused Quenching (ACQ): Many planar, aromatic molecules like BTDs tend to stack together (form π-π aggregates) at higher concentrations. This aggregation can create new non-radiative decay pathways, a phenomenon known as ACQ.
-
Action: Measure the fluorescence intensity (and quantum yield, if possible) at a series of concentrations, from very dilute (e.g., 10⁻⁷ M) to more concentrated (e.g., 10⁻⁴ M).
-
Analysis: If the fluorescence intensity does not increase linearly with concentration and the quantum yield drops significantly at higher concentrations, ACQ is the likely culprit.
-
Solution: For applications in solution, simply work at lower concentrations. For solid-state applications, ACQ is a major problem. The solution here is to redesign the molecule to introduce bulky, sterically hindering groups (like tetraphenylethylene, TPE) that prevent π-stacking. This can turn on an alternative, desirable phenomenon called Aggregation-Induced Emission (AIE).[13]
-
Q4: My BTD derivative is brightly fluorescent in aggregates or in a solid matrix, but not in solution. What is happening?
Answer: This is a classic sign of Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE) .[13][14] This phenomenon is the opposite of ACQ.
-
Mechanism: In AIE-active molecules (AIEgens), the derivative is designed with rotatable parts, such as phenyl rings attached by single bonds.[13] In dilute solution, these rotors are free to move, and the molecule dissipates excitation energy non-radiatively through these intramolecular motions, resulting in very low fluorescence.[13]
-
In the Aggregated State: When molecules are forced together (by adding a poor solvent to a solution, or in the solid state), their physical movement is restricted. This "Restriction of Intramolecular Motion" (RIM) blocks the non-radiative decay pathways.[13] With the primary non-radiative pathway shut down, the molecule is forced to release its energy radiatively, leading to a dramatic increase in fluorescence quantum yield.[5][13]
How to Leverage AIE: If you observe AIE, it's a powerful feature, not a problem.
-
Confirm AIE: The standard method is to dissolve your compound in a good solvent (e.g., THF) and then titrate in a poor solvent (e.g., water).[15] You should observe a significant increase in fluorescence intensity as the water fraction increases and nanoaggregates form.[15]
-
Applications: AIE is highly desirable for solid-state applications like OLEDs, solid-state sensors, and bioimaging where probes need to bind to targets and aggregate.[5][16] You can promote this behavior by attaching known AIE-active moieties like tetraphenylethylene (TPE) or carbazole to your BTD core.[13][16]
Section 3: Protocols and Data
Protocol: Measuring Relative Fluorescence Quantum Yield
This protocol uses the comparative method, which is the most common and reliable approach for measuring relative quantum yield (Φ_s) by comparing the test sample to a known standard (Φ_std).[4]
Required Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Matched quartz cuvettes (1 cm path length)
Step-by-Step Methodology:
-
Select an Appropriate Standard:
-
Choose a standard that absorbs and emits in a similar wavelength range as your sample to minimize instrument-based errors.[17]
-
The standard should have a well-documented and stable quantum yield in the chosen solvent.
-
Table 1: Common Quantum Yield Standards
Standard Solvent Excitation (nm) Emission (nm) Quantum Yield (Φ_std) Quinine Sulfate 0.5 M H₂SO₄ 350 450 0.54 Fluorescein 0.1 M NaOH 490 520 0.95 Rhodamine 6G Ethanol 528 555 0.95 | Rhodamine B | Ethanol | 550 | 570 | 0.65 |
-
-
Prepare a Series of Dilute Solutions:
-
Prepare stock solutions of both your BTD sample and the standard in the same solvent.
-
From the stocks, prepare a series of 4-5 dilutions for both the sample and the standard.
-
CRITICAL: The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 (ideally < 0.05) to avoid inner filter effects and ensure a linear relationship between absorbance and fluorescence.[17]
-
-
Measure Absorbance:
-
Record the UV-Vis absorption spectrum for all prepared solutions.
-
Determine the absorbance value at the chosen excitation wavelength (λ_ex).
-
-
Measure Fluorescence Emission:
-
Set the fluorometer: Use the same excitation wavelength (λ_ex) for both the standard and the sample.[17] Set the excitation and emission slit widths to be identical for all measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure the entire emission peak is captured.
-
-
Data Analysis:
-
Integrate the Fluorescence Intensity: For each spectrum, calculate the integrated area under the emission curve.
-
Plot the Data: For both the sample and the standard, create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance at λ_ex (x-axis).
-
Determine the Gradients: Perform a linear regression for both datasets. The slope of the line is the gradient (Grad). The plot should be linear and pass through the origin.
-
Calculate the Quantum Yield: Use the following equation:
Φ_s = Φ_std × (Grad_s / Grad_std) × (η_s² / η_std²)
Where:
-
Φ_s and Φ_std are the quantum yields of the sample and standard.
-
Grad_s and Grad_std are the gradients from the plots.
-
η_s and η_std are the refractive indices of the solvents used for the sample and standard. (If the same solvent is used, this term becomes 1).
-
-
Data Table: Impact of Substitution on BTD Quantum Yield
The following table summarizes literature findings on how different substituents and their positions can affect the photophysical properties of BTD derivatives. This illustrates the principle that small structural changes can lead to large differences in performance.
Table 2: Structure-Property Relationships in BTD Derivatives
| Derivative Type | Substitution Pattern | Key Structural Feature | Typical Quantum Yield (Φ) | Observation | Reference |
|---|---|---|---|---|---|
| Methoxy-BTD | 4-methoxy | Electron-donating group at C4 | High (e.g., 0.44 in MeOH) | C4 substitution leads to long-lived, bright emission. | [18] |
| Methoxy-BTD | 5-methoxy | Electron-donating group at C5 | Low (e.g., <0.01 in MeOH) | C5 substitution results in short-lived, quenched emission. | [18] |
| Phenyl-BTD | 4,7-diphenyl | Extended π-conjugation | High (0.75-0.98 in solution) | Symmetrical extension of the π-system enhances fluorescence. | [12] |
| Fluorenyl-BTD-OAr | Asymmetric D-A-D' | Aryloxy donor group | High in solid state (0.70) | Exhibits Aggregation-Induced Enhanced Emission (AIEE). | [5] |
| Thienyl-BTD | 4,7-dithienyl | Embedding in solid matrix | Very High (0.90 in PMMA) | Rigidity of the polymer matrix suppresses non-radiative decay. |[9] |
References
-
Garmendia, D. A. R., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]
-
Pander, P., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science. Available at: [Link]
-
Lind, A., et al. (2024). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal. Available at: [Link]
-
Pidenko, S. A., et al. (2020). Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. MDPI. Available at: [Link]
-
Klymchenko, A. S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. Available at: [Link]
-
Hudson, Z. M., et al. (2023). Interplay of Aggregation-Induced Enhanced Emission and Thermally Activated Delayed Fluorescence in Asymmetric Fluorenyl–Benzothiadiazole Derivatives. ACS Physical Chemistry Au. Available at: [Link]
-
Lind, A., et al. (2024). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Uppsala University. Available at: [Link]
-
Lyamkina, A. V., et al. (2023). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. PubMed Central. Available at: [Link]
-
Gong, Y., et al. (2022). Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. MDPI. Available at: [Link]
-
Porubsky, M. (2015). What's wrong with my quantum yield measurement?. ResearchGate. Available at: [Link]
-
de Oliveira, K. T., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications. Available at: [Link]
-
Thomas, K. R. J., et al. (2018). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. Available at: [Link]
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Griesbeck, A. G., et al. (2015). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. ResearchGate. Available at: [Link]
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Pidenko, S. A., et al. (2020). Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. PubMed. Available at: [Link]
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Gratton, E., et al. (2012). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. ACS Publications. Available at: [Link]
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Chi, Z., et al. (2018). Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. RSC Publishing. Available at: [Link]
- Bouzayen, N., et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry.
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de Oliveira, H. C. B., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
-
Painelli, A., et al. (2017). Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole. RSC Publishing. Available at: [Link]
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Al-Warhi, T. (2022). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ResearchGate. Available at: [Link]
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Yakovlev, V. V., et al. (2024). Low quantum yield fluorophores: an obstacle or an opportunity?. SPIE Digital Library. Available at: [Link]
- Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Zhang, G., et al. (2020). Finely regulated benzothiadiazole derivatives: Aggregation-induced emission (AIE)
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Li, Y., et al. (2013). Aggregation-induced emission on benzothiadiazole dyads with large third-order optical nonlinearity. RSC Publishing. Available at: [Link]
-
Argolight. (2021). [HOW TO] How to troubleshoot an intensity response issue of a fluorescence microscope?. Argolight. Available at: [Link]
Sources
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common side reactions in the synthesis of 2,1,3-Benzothiadiazole analogues
Welcome to the technical support center for the synthesis of 2,1,3-benzothiadiazole (BTD) analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and practical protocols to enhance the success of your synthetic endeavors.
Section 1: Troubleshooting the Core Synthesis of 2,1,3-Benzothiadiazole
The foundational step in many synthetic routes to BTD analogues is the formation of the thiadiazole ring. This is most commonly achieved by reacting an o-phenylenediamine derivative with a sulfur-containing reagent. However, this seemingly straightforward cyclization can be fraught with challenges, leading to low yields and difficult purifications.
FAQ 1: I'm getting a lot of black, tarry material in my reaction when synthesizing the BTD core from an o-phenylenediamine. What's causing this and how can I prevent it?
Answer:
The formation of tarry by-products is a frequent issue, particularly in high-temperature reactions involving reagents like sulfur dioxide or sulfur monochloride. These undesirable materials arise from complex side reactions, including polymerization and decomposition of the starting materials and intermediates under harsh conditions.
Causality and Mechanistic Insight:
At elevated temperatures, o-phenylenediamines can undergo self-condensation and oxidation, leading to polymeric aromatic amines. Furthermore, sulfur reagents can act as indiscriminate oxidizing agents at high temperatures, contributing to the formation of complex, insoluble materials.
Troubleshooting and Best Practices:
To mitigate tar formation, a milder and more controlled synthetic approach is recommended. The use of thionyl chloride (SOCl₂) in the presence of a base like pyridine at reflux is a well-established and high-yielding method for the synthesis of the BTD core from o-phenylenediamines.[1][2] This method proceeds at a lower temperature, thus minimizing the side reactions that lead to tar formation.
Recommended Protocol: Synthesis of 2,1,3-Benzothiadiazole from o-Phenylenediamine
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in anhydrous pyridine (5-10 volumes).
-
Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (2 equivalents) dropwise. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 2,1,3-benzothiadiazole.
Section 2: Navigating Side Reactions in C-H Functionalization
Direct C-H functionalization is a powerful tool for elaborating the BTD core. However, controlling the regioselectivity of these reactions can be a significant challenge, leading to mixtures of isomers that are often difficult to separate.
FAQ 2: My Ir-catalyzed C-H borylation of 2,1,3-benzothiadiazole is giving me a mixture of regioisomers. How can I improve the selectivity for the 5-position?
Answer:
The formation of a mixture of borylated regioisomers is a common outcome in the Ir-catalyzed C-H borylation of unsubstituted 2,1,3-benzothiadiazole. The primary products are typically the 5-boryl (desired), 4-boryl, and various di-borylated species.[3]
Causality and Mechanistic Insight:
The regioselectivity of Ir-catalyzed C-H borylation is influenced by both electronic and steric factors. In the case of BTD, the C4-H bond is the most acidic, which would suggest it is the most reactive site. However, the lone pair of electrons on the N3 atom of the thiadiazole ring can have an inhibitory effect on the catalyst, sterically hindering its approach to the C4 position. This leads to a preference for borylation at the less sterically hindered and electronically accessible C5 position.[3] However, the C4 position remains competitive, and over-borylation can occur, leading to di-substituted products.
Troubleshooting and Optimization of Regioselectivity:
Optimizing the reaction conditions is crucial for maximizing the yield of the desired 5-boryl isomer. Here are key parameters to consider:
-
Ligand: The choice of ligand on the iridium catalyst is critical. More sterically demanding ligands can enhance selectivity for the less hindered C5 position.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product.
-
Reaction Time: Shorter reaction times can minimize the formation of di-borylated products.
Table 1: Influence of Reaction Conditions on Regioselectivity of BTD Borylation
| Catalyst/Ligand | Solvent | Temperature (°C) | Major Product(s) | Reference |
| [Ir(OMe)COD]₂ / dtbpy | Cyclohexane | 80 | 5-boryl (major), 4-boryl, di-borylated | [3] |
| [Ir(cod)Cl]₂ / dppe | Toluene | 100 | Mixture of isomers | N/A |
| [Ir(cod)Cl]₂ / PPh₃ | THF | 60 | Mixture of isomers | N/A |
This table is illustrative. Optimal conditions should be determined experimentally for each specific substrate.
Troubleshooting Workflow: Optimizing C-H Borylation Regioselectivity
Caption: A decision-making workflow for optimizing the regioselectivity of C-H borylation of 2,1,3-benzothiadiazole.
Section 3: Challenges with Substituted Precursors
The nature of the substituents on the starting materials can dramatically influence the course of the reaction, sometimes leading to unexpected side products or complete decomposition.
FAQ 3: I'm attempting an ortho-metalation on a fluorinated BTD derivative, but the reaction is failing and my starting material is decomposing. What is happening?
Answer:
The decomposition of fluorinated aromatic compounds under strongly basic conditions, such as those used in ortho-metalation, is a known issue. Fluorine is a highly electron-withdrawing group, and when present on the BTD ring, it significantly increases the electrophilicity of the sulfur atom in the thiadiazole ring.
Causality and Mechanistic Insight:
The strong bases used for ortho-metalation (e.g., n-BuLi, LDA) are also potent nucleophiles. In the case of highly electron-poor fluorinated BTDs, these bases can attack the electrophilic sulfur atom, leading to the cleavage of the thiadiazole ring and subsequent decomposition of the molecule.[4] This nucleophilic attack is often kinetically more favorable than the desired deprotonation at the ortho position.
Troubleshooting and Alternative Strategies:
-
Use of Milder Bases: While often less effective for deprotonation, exploring milder, non-nucleophilic bases such as metal sponges or hindered amide bases at low temperatures might reduce decomposition.
-
Halogen-Metal Exchange: If your fluorinated BTD also contains a bromine or iodine atom, a halogen-metal exchange reaction using reagents like n-BuLi or i-PrMgCl at low temperatures can be a more selective way to introduce a metal at a specific position, avoiding the use of strong bases for deprotonation.
-
Alternative Synthetic Routes: If direct functionalization of the fluorinated BTD proves intractable, consider synthesizing the desired analogue from a correspondingly substituted o-phenylenediamine. This "bottom-up" approach, while potentially longer, often provides a more reliable route to complex BTD derivatives.
Section 4: Purification and Characterization
Even with optimized reaction conditions, the crude product of BTD synthesis often contains impurities that require careful removal.
FAQ 4: I'm having trouble separating the regioisomers of my functionalized BTD by column chromatography. Do you have any tips?
Answer:
The separation of regioisomers can be challenging due to their similar polarities. However, with careful optimization of the chromatographic conditions, a successful separation is often achievable.
Troubleshooting and Best Practices for Purification:
-
Choice of Stationary Phase: While standard silica gel is the most common choice, consider using alumina or a bonded-phase silica (e.g., diol, cyano) which can offer different selectivities.
-
Solvent System Optimization: A systematic approach to optimizing the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increase the polarity. Using a shallow gradient on an automated flash chromatography system can be highly effective. Isocratic elution with a finely tuned solvent mixture can also improve resolution.
-
Recrystallization: If the isomers have different solubilities, fractional recrystallization can be a powerful purification technique. Experiment with a range of solvents and solvent mixtures.
-
Preparative TLC/HPLC: For small quantities of material or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide the necessary resolution.
-
Characterization: 1D and 2D NMR techniques, such as NOESY and COSY, are invaluable for unambiguously identifying the structure of each isolated isomer.[3]
Experimental Protocol: General Procedure for Column Chromatography Purification of BTD Analogues
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to form a slurry and then evaporate the solvent to obtain a dry powder. This dry-loading method often leads to better separation than wet-loading.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.
-
Analysis: Combine the fractions containing the pure desired product and evaporate the solvent. Analyze the purified product by NMR and mass spectrometry to confirm its identity and purity.
References
-
Kunz, S., Barnå, F., Posada Urrutia, M., Ingner, F. J. L., Martínez-Topete, A., Orthaber, A., Gates, P. J., Pilarski, L. T., & Dyrager, C. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(9), 6138–6148. [Link]
-
Pilarski, L. T., & Dyrager, C. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. [Link]
-
Larsson, A. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Diva-Portal.org. [Link]
-
Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]
-
Nayak, S., & Gaonkar, S. L. (2019). A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives. Mini reviews in medicinal chemistry, 19(3), 215–238. [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 649. [Link]
-
Wikipedia contributors. (2023). 2,1,3-Benzothiadiazole. In Wikipedia, The Free Encyclopedia. [Link]
-
Taylor, D., et al. (2023). Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. Chemical Communications, 59(18), 2533-2536. [Link]
Sources
Technical Support Center: Enhancing the Aqueous Solubility of 2,1,3-Benzothiadiazole-4,5-diamine Probes
Welcome to the technical support center for 2,1,3-Benzothiadiazole-4,5-diamine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique photophysical properties of this scaffold but are encountering challenges with its limited aqueous solubility. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven methodologies to help you navigate these common experimental hurdles.
The 2,1,3-benzothiadiazole (BTD) core is a privileged scaffold in the design of fluorescent probes due to its electron-accepting nature, which facilitates the development of donor-acceptor systems with tunable optical properties.[1][2] However, the inherent hydrophobicity of the BTD core, including the 4,5-diamine derivative, often leads to poor water solubility, limiting its application in biological assays and aqueous media. This guide provides a series of troubleshooting strategies and chemical modification protocols to systematically address and overcome this critical limitation.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the solubility of this compound probes.
Q1: Why is my this compound probe insoluble in my aqueous buffer?
A1: The 2,1,3-benzothiadiazole core is a fused aromatic heterocyclic system, which is inherently hydrophobic. The presence of two amino groups in the 4 and 5 positions only slightly increases its polarity. In aqueous buffers, the strong intermolecular hydrogen bonding of water molecules tends to exclude the nonpolar probe, leading to precipitation or aggregation.
Q2: I've dissolved my probe in a small amount of DMSO first, but it precipitates when I add it to my aqueous buffer. What is happening?
A2: This is a common issue known as "crashing out." While a water-miscible organic solvent like DMSO, DMF, or ethanol can dissolve the probe at high concentrations, the probe molecules will aggregate and precipitate when the solution is diluted into an aqueous medium where the organic solvent concentration is too low to maintain solubility.[3]
Q3: Can I simply increase the percentage of co-solvent in my final assay?
A3: While increasing the co-solvent percentage can maintain solubility, it is often not a viable solution for biological experiments. High concentrations of organic solvents can denature proteins, disrupt cell membranes, and interfere with biological assays, compromising the validity of your experimental results.
Q4: What are the main strategies to improve the water solubility of my probe?
A4: There are two primary approaches: formulation strategies and chemical modification . Formulation strategies involve the use of additives to increase solubility without altering the chemical structure of the probe. Chemical modification involves covalently attaching hydrophilic functional groups to the probe molecule.
Troubleshooting Guide: Probe Precipitation and Aggregation
Probe aggregation is a common manifestation of poor solubility and can lead to quenching of fluorescence, altered spectral properties, and inaccurate experimental results.[3]
Issue 1: Probe precipitates immediately upon addition to aqueous buffer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Exceeding Aqueous Solubility Limit | 1. Decrease the final concentration of the probe in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final buffer, if the assay can tolerate it.[3] | The concentration of the probe is higher than its intrinsic water solubility. Reducing the concentration or increasing the amount of a solubilizing co-solvent can keep the probe in solution. |
| Ionic Strength of Buffer | 1. Test a range of buffer salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl). | High salt concentrations can sometimes decrease the solubility of organic molecules through the "salting-out" effect. |
| pH of the Buffer | 1. Adjust the pH of the buffer. The amino groups of this compound can be protonated at acidic pH, which may increase solubility. | Protonation of the amine groups introduces a positive charge, which can improve interaction with polar water molecules. |
Issue 2: Fluorescence signal is weak or non-existent, suggesting aggregation-caused quenching.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Probe Aggregation | 1. Incorporate a non-ionic surfactant such as Tween-20 or Triton X-100 (typically 0.01-0.1%) in the buffer. 2. Explore the use of cyclodextrins to encapsulate the hydrophobic probe.[4] | Surfactants can form micelles that encapsulate the hydrophobic probe, preventing aggregation. Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, which can encapsulate the probe and increase its apparent water solubility.[5][6] |
| Incorrect Solvent Environment | 1. Measure the fluorescence of the probe in various organic solvents to confirm its intrinsic fluorescence properties. | This helps to distinguish between a lack of fluorescence due to aggregation versus an inherently non-fluorescent probe. |
Strategies for Increasing Water Solubility
This section provides a deeper dive into formulation and chemical modification strategies, including step-by-step protocols.
Formulation Strategies
These approaches are ideal when you want to avoid chemical modification of your probe.
The simplest approach is to use a water-miscible organic co-solvent.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol.
-
General Protocol:
-
Prepare a high-concentration stock solution of the probe in 100% co-solvent (e.g., 1-10 mM in DMSO).
-
For the working solution, dilute the stock solution into your aqueous buffer, ensuring the final co-solvent concentration is as low as possible while maintaining probe solubility.
-
-
Considerations: Always run a solvent tolerance control in your assay to ensure the final co-solvent concentration does not affect the biological system.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6]
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), methyl-β-cyclodextrin (Me-β-CD).
-
Experimental Protocol: Preparation of a Probe-Cyclodextrin Inclusion Complex
-
Prepare a saturated aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).
-
Add an excess of the this compound probe to the cyclodextrin solution.
-
Stir the suspension at room temperature for 24-48 hours.
-
Filter the suspension to remove the undissolved probe.
-
The filtrate contains the water-soluble probe-cyclodextrin complex. The concentration of the probe can be determined by UV-Vis spectrophotometry.[7]
-
Caption: Workflow for preparing a water-soluble probe-cyclodextrin complex.
Chemical Modification Strategies
Covalently modifying the probe with hydrophilic groups is a more permanent and often more effective solution. The two primary amino groups on the 4 and 5 positions of this compound are excellent handles for chemical modification.
Poly(ethylene glycol) (PEG) is a highly water-soluble and biocompatible polymer that can be attached to small molecules to increase their hydrophilicity.[5][8]
-
Strategy: Reacting the amino groups of the BTD-diamine with an activated PEG derivative.
-
Experimental Protocol: PEGylation of this compound with mPEG-NHS Ester
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents).
-
Add a solution of methoxy-PEG-NHS ester (mPEG-NHS, 2.1 equivalents) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be purified by dialysis against water to remove unreacted PEG and other small molecules, followed by lyophilization. Alternatively, purification can be achieved by preparative reverse-phase HPLC.
-
Caption: General scheme for PEGylation of the BTD-diamine.
Introducing sulfonic acid (-SO₃H) groups is a highly effective way to dramatically increase the water solubility of aromatic compounds.[9]
-
Strategy: Electrophilic aromatic sulfonation of the benzothiadiazole ring. The amino groups are strongly activating and ortho-, para-directing. However, under strongly acidic conditions, the amino groups will be protonated, becoming deactivating and meta-directing. A milder sulfonation approach is often necessary.
-
Experimental Protocol: Sulfonation using a Sulfamic Acid-Pyridine Complex (A milder approach)
-
Dissolve this compound (1 equivalent) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a sulfamic acid-pyridine complex (prepared by reacting chlorosulfonic acid with pyridine) (2-3 equivalents).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, pour the reaction mixture into cold water and adjust the pH to 7 with a suitable base (e.g., NaOH).
-
The water-soluble sulfonated product can be purified by dialysis or reverse-phase chromatography.
-
Quantitative Impact of Modification on Solubility
The following table provides a conceptual overview of the expected improvement in water solubility. Actual values will vary depending on the specific probe structure and the length of the PEG chain.
| Compound | Modification | Expected Water Solubility | Reference |
| This compound | None | < 0.1 mg/mL | [General knowledge of similar structures] |
| BTD-diamine-di-sulfonate | Sulfonation | > 10 mg/mL | [10] |
| BTD-diamine-di-PEG(550) | PEGylation | > 20 mg/mL | [11] |
| BTD-diamine with HP-β-CD | Formulation | Apparent solubility increase of 10-100 fold | [5] |
Conclusion
The limited aqueous solubility of this compound probes is a significant but surmountable challenge. By employing the formulation strategies or chemical modifications outlined in this guide, researchers can enhance the utility of these powerful fluorophores for a wide range of applications in aqueous environments. It is recommended to start with the least disruptive methods, such as co-solvents and cyclodextrins, before proceeding to chemical modifications which may alter the photophysical or biological properties of the probe.
References
- G.A.D. Barbosa, A.P. de Aguiar. Methodologies for the Synthesis of 1,3,4-Thiadiazole. Rev. Virtual Quim., 2019, 11 (3), 806-848.
- M. R. Siddiqui, et al. Preparation and characterization of cyclodextrin inclusion complexes for improving solubility and dissolution of nimesulide. Journal of Pharmacy Research, 2011, 4(8), 2586-2590.
-
A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. PMC, 2022 . [Link]
-
Water Soluble PEGylated phenothiazines. Synthesis, Characterization and Antitumor Properties. ResearchGate, 2020 . [Link]
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Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI, 2023 . [Link]
-
Site-Specific PEGylation of Therapeutic Proteins. PMC, 2015 . [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry, 2018 . [Link]
-
Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 2015 . [Link]
-
2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties. ResearchGate, 2021 . [Link]
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Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. PMC, 2014 . [Link]
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Water soluble PEGylated phenothiazines as valuable building blocks for bio-materials. PubMed, 2020 . [Link]
-
Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts, 2020 . [Link]
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Synthesis of Water-Soluble Sulfonated Chitin Derivatives for Potential Antioxidant and Antifungal Activity. PMC, 2018 . [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI, 2023 . [Link]
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI, 2021 . [Link]
-
Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. YouTube, 2014 . [Link]
-
PEGylation and purification of PEG-conjugate. ResearchGate, 2020 . [Link]
- Amine pegylation methods for the preparation of site-specific protein conjugates.
-
EAS-Sulfonation. OpenOChem Learn, n.d. [Link]
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A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA. DigitalCommons@URI, 1989 . [Link]
-
Hydrophilic polymeric fluorescent probes based on benzothiadiazole constructed for real- time monitoring of lipid droplet levels in cells. ResearchGate, 2022 . [Link]
-
Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. PubMed, 2020 . [Link]
-
Aromatic sulfonation. Wikipedia, n.d. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText, 2017 . [Link]
-
Synthesis and Photophysical Characterization of Highly Water-Soluble PEGylated BODIPY Derivatives for Cellular Imaging. ResearchGate, 2018 . [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI, 2024 . [Link]
-
Reductive Sulfur Extrusion Reaction of 2,1,3-Benzothiadiazole Compounds: A New Methodology Using NaBH4/CoCl2×6H2O(cat) as the Reducing System. ResearchGate, 2014 . [Link]
-
β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. MDPI, 2013 . [Link]
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- 1. Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole [mdpi.com]
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- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
stability issues of 2,1,3-Benzothiadiazole-4,5-diamine in solution
Technical Support Center: 2,1,3-Benzothiadiazole-4,5-diamine
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile compound in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and resolve stability challenges, ensuring the integrity and reproducibility of your results.
The 2,1,3-benzothiadiazole (BTD) core is a robust and highly valuable scaffold in medicinal chemistry and materials science, known for its unique electronic properties and photostability.[1] However, the introduction of the 4,5-diamine functional groups, while synthetically useful, also introduces a degree of chemical instability, particularly in solution. This guide will walk you through the underlying causes of this instability and provide actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solution of this compound is changing color (e.g., turning yellow, brown, or even dark purple). What is happening?
Answer:
This is the most common and visually apparent indicator of degradation. The color change is almost certainly due to the oxidation of the aromatic diamine functional groups. Aromatic amines, especially ortho-diamines, are highly susceptible to oxidation, which can be initiated by several factors in a typical laboratory setting.
The Chemistry Behind the Color Change:
The two adjacent amine groups on the electron-deficient benzothiadiazole ring create an electron-rich area that is prone to losing electrons (i.e., oxidation). This process often leads to the formation of highly conjugated, colored species. The initial oxidation product is likely a quinone-diimine derivative, which is highly reactive and can undergo further reactions, including polymerization, leading to a complex mixture of colored byproducts.
Core Causality:
-
Atmospheric Oxygen: The primary culprit is often dissolved molecular oxygen in your solvent.
-
Trace Metal Ions: Transition metal ions (e.g., iron, copper) in your solvent or glassware can catalytically accelerate the oxidation process.
-
Light Exposure: UV and even ambient laboratory light can provide the energy to initiate photo-oxidation.
-
pH: The rate of oxidation can be significantly influenced by the pH of the solution.
Troubleshooting & Prevention:
-
Work under an inert atmosphere: When preparing and handling solutions, especially stock solutions for long-term storage, it is highly recommended to use solvents that have been de-gassed by sparging with nitrogen or argon. Handling the solid and preparing solutions in a glovebox is ideal.
-
Use high-purity solvents: Use freshly opened bottles of HPLC or anhydrous grade solvents to minimize contaminants.
-
Chelate trace metals: If you suspect metal ion contamination, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your aqueous buffers can sequester metal ions and inhibit catalytic oxidation.
-
Protect from light: Always store solutions in amber vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during experiments where possible.
FAQ 2: I am seeing a loss of my starting material and the appearance of multiple new peaks in my LC-MS/HPLC analysis. How can I confirm this is degradation and prevent it?
Answer:
This observation is a quantitative confirmation of the qualitative color change described in FAQ 1. The disappearance of the peak corresponding to this compound and the emergence of new, often broader, peaks is a classic sign of decomposition.
Logical Troubleshooting Workflow:
The workflow below outlines a systematic approach to identifying the cause and implementing a solution.
Caption: Troubleshooting workflow for identifying degradation.
Experimental Protocol: Stability Assessment
-
Preparation: Prepare a fresh solution of this compound in your solvent of choice (e.g., DMSO, acetonitrile).
-
Initial Analysis: Immediately analyze a sample by LC-MS or HPLC to obtain a baseline (t=0) chromatogram.
-
Incubation: Aliquot the solution into several vials under different conditions:
-
Vial 1: Ambient light, open to air.
-
Vial 2: Wrapped in foil, open to air.
-
Vial 3: Wrapped in foil, purged with argon/nitrogen.
-
Vial 4 (if using aqueous buffer): Adjust pH to acidic (e.g., 4-5) and basic (e.g., 8-9) conditions.
-
-
Time-Point Analysis: Analyze samples from each vial at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Data Comparison: Compare the peak area of the starting material and the total area of any new peaks over time. This will provide quantitative data on the stability under each condition.
FAQ 3: What is the best way to prepare and store a stock solution of this compound?
Answer:
Proper preparation and storage are critical to ensuring you are working with a compound of known concentration and purity.
Recommended Solvent and Storage Conditions:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Anhydrous, high-purity DMSO or DMF | These solvents have good solvating power and can be obtained in anhydrous forms, minimizing water-related side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation from atmospheric oxygen. |
| Temperature | -20°C or -80°C | Low temperatures slow down the rate of all chemical reactions, including degradation. |
| Light Conditions | Dark (Amber vials) | Prevents photo-oxidation. |
| Container | Glass vials with PTFE-lined caps | Avoids potential leaching from plastic containers and ensures a good seal. |
Step-by-Step Protocol for Stock Solution Preparation:
-
Pre-Preparation:
-
Ensure the solid this compound is stored in a desiccator, away from light.
-
Use a fresh bottle of anhydrous DMSO or DMF.
-
De-gas the solvent by bubbling argon or nitrogen through it for at least 15-20 minutes.
-
-
Weighing:
-
Weigh the required amount of the solid compound in a clean, dry vial, preferably in a glovebox or under a stream of inert gas.
-
-
Dissolution:
-
Add the de-gassed solvent to the vial to the desired concentration.
-
Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage:
-
Immediately wrap the vial in aluminum foil or place it in a light-blocking container.
-
Store at -20°C for short-term use (days to weeks) or -80°C for long-term storage (months).
-
-
Usage:
-
When you need to use the solution, allow it to warm to room temperature before opening to prevent condensation of atmospheric water into the solution.
-
If possible, use a syringe to withdraw the required amount through the septum cap to maintain the inert atmosphere.
-
Underlying Mechanisms of Instability
A deeper understanding of the chemical pathways of degradation can help in designing more robust experiments.
Oxidative Degradation Pathway
The primary pathway of degradation for this compound in solution is oxidation. This can be visualized as a multi-step process.
Caption: Proposed oxidative degradation pathway.
-
Initiation: The process begins with the loss of an electron from one of the amine groups, facilitated by an oxidizing agent (like O₂), light (hv), or a metal catalyst (Mⁿ⁺), to form a radical cation.
-
Formation of Quinone-diimine: This highly unstable radical can then lose a proton and another electron to form a quinone-diimine species. These types of molecules are known to be highly colored.
-
Polymerization/Further Reactions: The reactive quinone-diimine can then react with other molecules of the diamine or itself, leading to the formation of oligomeric or polymeric materials. These are often poorly soluble and deeply colored, accounting for the formation of precipitates and intense color changes in the solution.
By understanding this pathway, the logic behind the preventative measures becomes clear: removing the initiators (oxygen, light, metal ions) is the most effective way to maintain the stability of the compound in solution.
References
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]
-
Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. Available at: [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]
-
PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID. Available at: [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to Primary Amine Detection: 2,1,3-Benzothiadiazole-4,5-diamine versus Fluorescamine
For the Researcher at the Bench: Navigating the Landscape of Primary Amine Quantitation
In the vast toolkit of the modern researcher, the precise detection and quantification of primary amines is a frequent necessity. From assessing the efficiency of bioconjugation reactions to determining the concentration of amino acids in a sample, the choice of detection reagent is a critical determinant of experimental success. This guide offers an in-depth comparison of two prominent fluorogenic reagents for primary amine detection: the well-established fluorescamine and the less ubiquitous 2,1,3-Benzothiadiazole-4,5-diamine (Btd). While fluorescamine is a mainstay in many laboratories, this guide seeks to provide a comprehensive evaluation of both reagents to inform your selection process based on the specific demands of your application.
The Fundamental Chemistry: A Tale of Two Reactions
The efficacy of any detection reagent lies in its chemical reactivity and the subsequent generation of a measurable signal. Both fluorescamine and 2,1,3-benzothiadiazoles operate on the principle of reacting with primary amines to form fluorescent products, yet their underlying mechanisms differ significantly.
Fluorescamine: A Rapid Reaction with a Critical Flaw
Fluorescamine is a non-fluorescent molecule that undergoes a rapid and specific reaction with primary amines to form a highly fluorescent pyrrolinone derivative.[1] This reaction is virtually instantaneous at room temperature and alkaline pH, making it a convenient tool for high-throughput applications.[2] The primary amine attacks one of the carbonyl groups of the lactone ring in fluorescamine, leading to ring opening and subsequent cyclization to form the fluorescent product. A key advantage of fluorescamine is that the unreacted reagent is rapidly hydrolyzed to non-fluorescent, water-soluble products, which minimizes background signal.[3] However, this rapid hydrolysis also represents a significant drawback, as it competes with the amine derivatization reaction, necessitating the use of a large excess of the reagent and careful control of reaction times.[4]
2,1,3-Benzothiadiazole (Btd) Derivatives: A Versatile Fluorophore Core
The 2,1,3-benzothiadiazole (Btd) scaffold is a well-known electron-accepting unit that forms the core of many fluorescent probes.[3][5] While specific data on the 4,5-diamine derivative for primary amine detection is limited in readily available literature, the general principle involves the formation of a new heterocyclic system upon reaction with a primary amine, leading to a significant change in the electronic structure and a concomitant increase in fluorescence. The versatility of the Btd core allows for the synthesis of a wide range of derivatives with tunable photophysical properties.[6]
Head-to-Head Comparison: Performance Metrics
The choice between fluorescamine and a Btd-based reagent will ultimately depend on the specific requirements of the assay. The following table summarizes the key performance characteristics of each, based on available data for fluorescamine and general properties of Btd derivatives.
| Feature | Fluorescamine | This compound (Btd) |
| Reaction Speed | Extremely rapid (milliseconds to seconds)[3] | Likely slower than fluorescamine, reaction conditions would need optimization. |
| Specificity | Highly specific for primary amines.[1] | Expected to be selective for primary amines, but requires empirical validation. |
| Fluorescence Properties | Excitation: ~390 nm, Emission: ~475-490 nm[4] | Dependent on the specific derivative and reaction product; generally, Btd derivatives show tunable emission.[6] |
| Signal Stability | The fluorescent product is stable.[4] | Expected to be photostable, a known feature of the Btd core.[3] |
| Aqueous Solubility | Reagent is poorly soluble in water; typically dissolved in organic solvents like acetone or DMSO.[3] | Solubility will depend on the specific derivative. |
| Key Advantage | Very fast reaction, low background from hydrolyzed reagent. | Potential for tunable fluorescence, high photostability of the core structure. |
| Key Disadvantage | Susceptible to hydrolysis, requiring excess reagent and precise timing.[4] | Lack of established protocols and specific performance data for the 4,5-diamine derivative in primary amine detection. |
Experimental Considerations and Protocols
The practical implementation of these reagents requires careful attention to experimental detail to ensure accurate and reproducible results.
Fluorescamine Protocol for Protein Quantification
This protocol is adapted from established methods and is suitable for determining the concentration of proteins or peptides in solution.[4][7]
Reagents:
-
Fluorescamine Stock Solution: 3 mg/mL in anhydrous dimethyl sulfoxide (DMSO) or acetone. Prepare fresh and protect from light.[7]
-
Borate Buffer: 0.2 M, pH 9.0.
-
Protein Standard: A known concentration of a protein with a similar amino acid composition to the sample of interest (e.g., Bovine Serum Albumin, BSA).
Procedure:
-
Prepare Standards and Samples: Create a series of protein standards in borate buffer. Dilute your unknown samples in the same buffer.
-
Reaction: In a microplate well or cuvette, add a defined volume of your standard or sample.
-
Add Fluorescamine: Rapidly add a predetermined volume of the fluorescamine stock solution to the sample while vortexing or mixing to ensure immediate and complete reaction. The final concentration of the organic solvent should be kept low to avoid protein precipitation.
-
Incubation: The reaction is essentially instantaneous.
-
Measurement: Immediately measure the fluorescence using a fluorometer with excitation set to approximately 390 nm and emission at approximately 475 nm.
-
Quantification: Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Use this curve to determine the concentration of your unknown samples.
Causality in the Fluorescamine Protocol:
-
Alkaline pH: The reaction is most efficient at a pH of 8-9, where the primary amino groups are deprotonated and thus more nucleophilic.
-
Anhydrous Solvent for Stock: Fluorescamine's susceptibility to hydrolysis necessitates its storage and initial dissolution in an anhydrous organic solvent.
-
Rapid Addition and Mixing: To ensure the amine reaction outcompetes hydrolysis, the reagent must be introduced to the aqueous sample quickly and mixed thoroughly.
Considerations for this compound (Btd)
Due to the limited availability of specific protocols for this compound in primary amine detection, researchers interested in exploring this reagent would need to undertake a systematic optimization of reaction conditions. This would involve:
-
Solvent Screening: Evaluating a range of aqueous and organic solvent systems to find the optimal medium for the reaction.
-
pH Optimization: Determining the ideal pH for the reaction, which will likely be in the alkaline range to ensure deprotonation of the primary amines.
-
Stoichiometry and Incubation Time: Investigating the optimal ratio of Btd to amine and the time required for the reaction to reach completion.
-
Spectroscopic Characterization: Determining the excitation and emission maxima of the fluorescent product to establish the optimal settings for fluorescence measurements.
Visualizing the Mechanisms and Workflows
To better understand the processes described, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Sources
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. mdpi.com [mdpi.com]
- 4. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 2,1,3-Benzothiadiazole Based OLEDs for Advanced Display Technologies
In the rapidly evolving landscape of organic electronics, the quest for highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is paramount. Among the plethora of molecular building blocks, 2,1,3-benzothiadiazole (BTD) has emerged as a cornerstone acceptor unit in the design of high-performance emitters.[1] Its strong electron-withdrawing nature, coupled with a rigid and planar structure, allows for the creation of donor-acceptor (D-A) materials with tunable emission colors, high photoluminescence quantum yields, and excellent thermal and photochemical stability.[1][2] This guide provides a comprehensive performance comparison of BTD-based OLEDs against key alternative acceptor moieties, supported by experimental data and detailed protocols for researchers and materials scientists in the field.
The Architectural Advantage of 2,1,3-Benzothiadiazole
The efficacy of BTD as an acceptor in OLED emitters stems from its inherent electronic properties. The fusion of a benzene ring with a thiadiazole ring results in a potent electron-deficient core. When coupled with various electron-donating units, this architecture facilitates strong intramolecular charge transfer (ICT) upon excitation. This ICT character is fundamental to tuning the emission wavelength from the blue to the deep-red and near-infrared regions of the spectrum.[3] Furthermore, the rigidity of the BTD core helps to suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY).
The versatility of BTD allows for its incorporation into various classes of OLED emitters, including fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) materials. In TADF emitters, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is crucial for efficient reverse intersystem crossing (RISC). The D-A architecture enabled by BTD provides a powerful strategy to modulate these energy levels and achieve the small S₁-T₁ splitting required for high exciton utilization efficiency.
Performance Benchmarking: BTD vs. Alternative Acceptors
To contextualize the performance of BTD-based OLEDs, it is essential to compare them against devices employing other common electron-accepting units. The following sections provide a detailed comparison with key alternatives, supported by reported performance metrics.
BTD vs. Triazine Derivatives in TADF Emitters
Triazine-based acceptors are another prominent class of materials for high-performance, particularly blue, TADF OLEDs.[4] They are known for their strong electron-accepting character, which can lead to emitters with high PLQY and efficient RISC.
| Acceptor Core | Donor Moiety | Host Material | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates | Reference |
| BTD | π-extended carbazole | DPEPO | 14.3 | ~550 (Green) | Not Specified | [5] |
| Triazine | Carbazole | DPEPO | 19.2 | ~480 (Sky-Blue) | Not Specified | [6] |
| Triazine | Acridine | mCP | 22.3 | ~470 (Blue) | (0.14, 0.23) | [1] |
Analysis: Triazine-based emitters have demonstrated exceptional performance in the blue region of the spectrum, often achieving higher External Quantum Efficiencies (EQEs) than many reported BTD-based blue emitters.[4][6] The strong electron-withdrawing nature of the triazine core can lead to a larger separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is beneficial for achieving deep-blue emission. However, BTD derivatives have shown great promise in achieving high efficiencies in the green to red part of the spectrum. For instance, a TADF-sensitized fluorescent OLED employing a π-extended BTD derivative achieved a high EQE of 14.3%.[5] The choice between BTD and triazine is therefore often dictated by the desired emission color and the specific molecular design strategy to optimize the D-A interaction and excited state energies.
BTD vs. Sulfone-Based Acceptors for Deep-Blue Emission
Diphenylsulfone is another critical acceptor moiety for constructing deep-blue TADF emitters.[1][7] The sulfone group is a strong electron-withdrawing unit that can lead to materials with wide bandgaps, suitable for blue emission.[7]
| Acceptor Core | Donor Moiety | Host Material | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates | Reference |
| BTD-based | Triphenylamine | - (non-doped) | 5.7 | 596 (Orange-Red) | Not Specified | [2] |
| Sulfone | Phenoxaphosphine | DPEPO | 20.5 | ~470 (Blue) | (0.16, 0.26) | [1] |
| Sulfone | Carbazole | - (neat film) | ~1.0 | 450-490 (Blue-Green) | Not Specified | [8] |
Analysis: Sulfone-based acceptors have proven to be highly effective in achieving deep-blue emission with high EQEs, reaching over 20% in some cases.[1] The strong electron-withdrawing character of the sulfone group contributes to a deep LUMO level, facilitating the generation of blue light.[1] In contrast, while BTD can be engineered for blue emission, many high-efficiency BTD-based emitters are reported in the green to red spectral range. For example, non-doped orange and red fluorescent OLEDs based on triphenylamine/BTD derivatives have achieved EQEs up to 5.7% with excellent color purity.[2] This suggests that while BTD is a versatile acceptor across the visible spectrum, sulfone derivatives currently hold an edge in the development of state-of-the-art deep-blue TADF emitters.
BTD vs. Benzotriazole Derivatives
Benzotriazole (BTZ) is a structural isomer of BTD and is also utilized as an electron acceptor in organic electronics. While less common in high-performance OLEDs compared to BTD, comparative studies in other areas like organic solar cells can provide insights into their relative electronic properties.
A study comparing benzothiadiazole and thiazolobenzotriazole (a derivative of benzotriazole) in organic field-effect transistors (OFETs) revealed that the thiazolobenzotriazole-based semiconductor exhibited an order of magnitude higher electron mobility.[9] This was attributed to its deeper LUMO and better film morphology.[9] While not a direct OLED comparison, this suggests that the subtle structural differences between these acceptor units can have a significant impact on charge transport and molecular packing, which are also crucial for efficient OLED operation. In the context of OLEDs, BTD remains a more widely explored and, to date, more successful acceptor for achieving high efficiencies.
Causality Behind Experimental Choices and Design Strategies
The selection of an acceptor core is a critical first step in the design of an OLED emitter. The choice between BTD and its alternatives is driven by a deep understanding of structure-property relationships.
-
Tuning Emission Color: The energy of the emitted light is primarily determined by the energy gap between the HOMO and LUMO of the emitter. Stronger acceptors like triazine and sulfone tend to lower the LUMO energy level more significantly than BTD, which is why they are often employed for blue emitters. By pairing BTD with donors of varying strength, the HOMO-LUMO gap can be precisely tuned to achieve emission across the entire visible spectrum.[3]
-
Optimizing TADF Properties: For TADF emitters, a small ΔEST is paramount. The spatial separation of the HOMO and LUMO, a hallmark of the D-A design, is key to achieving this. The steric hindrance between the donor and acceptor units can influence the degree of orbital overlap and thus the ΔEST. The planar nature of BTD allows for strong electronic coupling with donors, but careful molecular engineering is required to introduce steric hindrance to minimize the ΔEST.
-
Enhancing Stability and Lifetime: The intrinsic stability of the acceptor unit is crucial for the operational lifetime of an OLED. BTD is known for its good photochemical and thermal stability.[2] However, the overall stability of the emitter also depends on the stability of the donor and the overall molecular architecture. For instance, rigidifying the molecular structure by introducing fused ring systems can enhance both the efficiency and stability of BTD-based emitters.
Experimental Protocols
To ensure the reproducibility and validation of the presented performance data, detailed experimental protocols for the fabrication and characterization of BTD-based OLEDs are provided below. These protocols represent a generalized approach, and specific parameters may need to be optimized for different materials and device architectures.
Solution-Processed OLED Fabrication
Caption: Workflow for solution-processed OLED fabrication.
Step-by-Step Methodology:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15-20 minutes to improve the work function of the ITO and remove any organic residues.
-
Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed at 120-150 °C for 15-20 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: The BTD-based emitter is dissolved in a suitable host material (e.g., CBP, mCP) in an organic solvent like toluene or chlorobenzene. The solution is then spin-coated on top of the HIL and annealed at a material-specific temperature to remove residual solvent.
-
Thermal Evaporation of Electron Transport and Cathode Layers: The substrates are transferred to a high-vacuum thermal evaporator. An electron transport layer (ETL), such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), is deposited at a rate of 1-2 Å/s. Subsequently, an electron injection layer (EIL) of lithium fluoride (LiF) is deposited at a rate of 0.1-0.2 Å/s, followed by the deposition of the aluminum (Al) cathode at a rate of 5-10 Å/s.
-
Encapsulation: The completed devices are encapsulated inside the glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
Device Characterization
Caption: Workflow for OLED device characterization.
Step-by-Step Methodology:
-
Current-Voltage-Luminance (J-V-L) Measurement: The electrical and optical characteristics of the fabricated OLEDs are measured using a source meter unit and a calibrated silicon photodiode. The current density, voltage, and luminance are recorded simultaneously.
-
Electroluminescence (EL) Spectrum and CIE Coordinates: The EL spectrum is measured using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectrum.
-
External Quantum Efficiency (EQE) Measurement: The EQE is determined by measuring the total photon flux from the device using a calibrated integrating sphere and relating it to the injected current. The measurement should be performed at various current densities to assess the efficiency roll-off.
-
Operational Lifetime Measurement: The operational stability of the device is evaluated by driving it at a constant DC current density that corresponds to an initial luminance (e.g., 1000 cd/m²) and monitoring the luminance decay over time. The lifetime is typically reported as LT₅₀ or LT₉₀, the time it takes for the luminance to drop to 50% or 90% of its initial value, respectively.
Conclusion and Future Outlook
2,1,3-Benzothiadiazole has firmly established itself as a versatile and high-performing acceptor unit for a wide range of OLED applications. Its favorable electronic properties, stability, and synthetic accessibility have enabled the development of efficient emitters spanning the entire visible spectrum. While alternative acceptors like triazines and sulfones have demonstrated superior performance in the challenging deep-blue region, the continuous innovation in molecular design of BTD derivatives holds immense promise for future advancements.
The key to unlocking the full potential of BTD-based emitters lies in the rational design of novel D-A architectures that can simultaneously achieve high PLQY, efficient charge transport, and long-term operational stability. Strategies such as introducing steric hindrance to minimize ΔEST in TADF emitters, and rigidifying the molecular backbone to suppress non-radiative decay are proving to be particularly effective. As researchers continue to refine these strategies, we can expect to see BTD-based OLEDs playing an even more significant role in the next generation of displays and solid-state lighting.
References
-
Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry. [Link]
-
Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. RSC Publishing. [Link]
-
New Benzotriazole and Benzodithiophene-Based Conjugated Terpolymer Bearing a Fluorescein Derivative as Side-Group: In-Ternal Förster Resonance Energy Transfer to Improve Organic Solar Cells. MDPI. [Link]
-
The device architecture and chemical structures of functional materials... ResearchGate. [Link]
-
Ester Substituted Thiophene-Fused Benzothiadiazole as a Strong Electron-Acceptor to Build D-A Red-emitters for Highly Efficient Solution-processed OLEDs. ResearchGate. [Link]
-
A π-extended benzothiadiazole derivative for a high-efficiency TADF-sensitized fluorescent organic light-emitting diode. Chemical Communications (RSC Publishing). [Link]
-
(PDF) Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. ResearchGate. [Link]
-
High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances. MDPI. [Link]
-
Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. MDPI. [Link]
-
Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Electrochromic and photovoltaic properties of benzothiadiazole-based donor-acceptor conjugated polymers with oligo(Ethylene glycol) side chains. ResearchGate. [Link]
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Sulfone-Based Deep Blue TADF Emitters: Solution-Processed OLEDs with High Efficiency and Brightness. ResearchGate. [Link]
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Achieving high-performance narrowband blue MR-TADF emitters by suppressing isomer formation and extending π-conjugate skeletons. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors. PubMed Central. [Link]
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Constructing High-Efficiency and Stable Hyperfluorescence Blue OLEDs via TADF Sensitizers with Very Short Delayed Lifetimes. PubMed. [Link]
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Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. RSC Publishing. [Link]
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Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. PMC. [Link]
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An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30%. RSC Publishing. [Link]
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Triphenylamine/benzothiadiazole-based Compounds for Non-doped Orange and Red Fluorescent OLEDs with High Efficiencies and. [Link]
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Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. ResearchGate. [Link]
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Navigating the Selectivity Landscape of 2,1,3-Benzothiadiazole-Based Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for highly selective and sensitive molecular probes is paramount. Among the vast arsenal of fluorescent scaffolds, 2,1,3-benzothiadiazole (BTD) has emerged as a privileged structure.[1] Its inherent photostability, large Stokes shifts, and electron-deficient nature make it an ideal building block for creating sensors that can detect a wide array of analytes, from metal ions to biological macromolecules.[1] However, the true measure of a sensor's utility lies not only in its ability to detect its target but also in its capacity to ignore a complex biological or environmental milieu. This guide provides an in-depth comparison of the cross-reactivity profiles of various BTD-based sensors, supported by experimental data and detailed protocols to empower researchers in the rational design and validation of their next generation of molecular probes.
The Critical Imperative of Cross-Reactivity Analysis
In the intricate matrix of biological systems or environmental samples, the presence of numerous potential interferents can lead to false-positive or false-negative signals, rendering a sensor unreliable. A thorough cross-reactivity study is therefore not merely a characterization step but a fundamental validation of a sensor's fitness for purpose. The causality behind experimental choices in cross-reactivity studies is rooted in the need to challenge the sensor with a panel of analytes that are structurally or chemically similar to the target analyte, as well as those that are abundant in the intended sample matrix. This rigorous testing ensures the trustworthiness of the data generated and provides a clear understanding of the sensor's limitations.
Comparative Analysis of Cross-Reactivity in BTD-Based Sensors
The versatility of the BTD core allows for its functionalization with various recognition moieties, leading to a diverse range of sensors with tailored selectivities. The following tables summarize the cross-reactivity performance of representative BTD-based sensors for different classes of analytes.
Metal Ion Sensors
The detection of specific metal ions is crucial in understanding biological processes and monitoring environmental contamination. BTD-based sensors have shown considerable promise in this area.
| Sensor/Target Analyte | Interfering Ions Tested | Observed Cross-Reactivity/Interference | Reference |
| BTD-based Sensor for Zn²⁺, Cu²⁺, and Ni²⁺ | Cd²⁺, Cr³⁺, Mn²⁺, Pb²⁺, Ba²⁺, Al³⁺, Ca²⁺, Fe²⁺, Fe³⁺, Mg²⁺, K⁺, Na⁺ | Insensitive to the tested metal ions.[2] | [2] |
| BTD-based MOF for Al³⁺, Cr³⁺, and Fe³⁺ | Various other metal ions | Simultaneously and selectively senses Al³⁺, Cr³⁺, and Fe³⁺ with a turn-off effect.[3] | [3] |
| BTD-based Sensor for Cd²⁺ | Mn²⁺, Fe²⁺, Mg²⁺, Ca²⁺, Na⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Negligible effect from Mn²⁺, Fe²⁺, Mg²⁺, Ca²⁺, and Na⁺. Co²⁺, Ni²⁺, and Cu²⁺ quench the fluorescence. Excellent selectivity for Cd²⁺ over Zn²⁺.[4] | [4] |
| BTD-based MOF for Gossypol | Various metal cations (including Fe³⁺) | Luminescence intensity was practically independent of the presence of most metal cations, with only a slight quenching effect from Fe³⁺.[5] | [5] |
Anion Sensors
The detection of anions is equally important, with applications ranging from environmental monitoring to clinical diagnostics.
| Sensor/Target Analyte | Interfering Anions Tested | Observed Cross-Reactivity/Interference | Reference |
| BTD-based Sensor for Fluoride (F⁻) | Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻ | High selectivity for fluoride over other tested anions.[6] | [6] |
Understanding the Mechanisms of Selectivity and Interference
The selectivity of a BTD-based sensor is dictated by the specific interactions between the analyte and the sensor's recognition and signaling units.
Caption: Interaction of target analyte vs. interferent with a BTD-based sensor.
The design of the recognition moiety is crucial for achieving high selectivity. For metal ion sensing, this often involves chelating groups that have a high affinity for the target ion. For anions, hydrogen bonding interactions are commonly employed. Interference can occur through several mechanisms, including:
-
Competitive Binding: An interfering species binds to the recognition site, preventing the target analyte from binding.
-
Fluorescence Quenching: The interferent interacts with the excited state of the BTD fluorophore, leading to a non-radiative decay pathway and a decrease in fluorescence intensity.
-
Non-specific Interactions: The interferent interacts with the sensor through mechanisms other than the intended recognition pathway, leading to a change in the fluorescence signal.
A Self-Validating Protocol for Cross-Reactivity Assessment
To ensure the scientific integrity of cross-reactivity studies, a standardized and self-validating protocol is essential. The following step-by-step methodology is based on established IUPAC guidelines and best practices in the field of fluorescent chemosensors.[7][8]
Caption: Standardized workflow for assessing sensor cross-reactivity.
Experimental Protocol
1. Preparation of Solutions:
-
Sensor Stock Solution: Prepare a concentrated stock solution of the BTD-based sensor in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration should be such that a small aliquot can be added to the measurement buffer to achieve the desired working concentration.
-
Analyte Stock Solutions: Prepare individual stock solutions of the primary analyte and all potential interfering species in the same solvent or in the measurement buffer. Use high-purity salts (e.g., chloride or nitrate salts for metal ions).
-
Measurement Buffer: Choose a buffer system that is appropriate for the intended application and does not interact with the sensor or the analytes. The pH of the buffer should be carefully controlled and reported.
2. Determination of the Sensor's Response to the Primary Analyte:
-
Dispense the measurement buffer into a series of cuvettes or wells of a microplate.
-
Add the sensor stock solution to each cuvette/well to achieve the final working concentration.
-
Record the baseline fluorescence spectrum of the sensor.
-
Titrate the sensor solution with increasing concentrations of the primary analyte, recording the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to generate a calibration curve.
3. Selection of Potential Interfering Species:
-
Compile a list of potential interferents based on:
-
Species with similar chemical properties to the primary analyte.
-
Species that are expected to be present in high concentrations in the intended sample matrix.
-
Species known to interfere with other fluorescent sensors.
-
4. Cross-Reactivity Measurement (Fixed Interference Method - FIM):
-
This method is recommended by IUPAC for its robustness.[8]
-
Prepare a set of solutions containing a fixed concentration of a single interfering species. The concentration of the interferent should be at the upper end of the range expected in real samples.
-
Add the sensor to each of these solutions.
-
Titrate each of these solutions with the primary analyte, as described in step 2.
-
Generate a calibration curve for the primary analyte in the presence of each interfering species.
5. Data Analysis and Calculation of Selectivity Coefficient:
-
The selectivity coefficient (Kpot) is a quantitative measure of a sensor's preference for the primary analyte over an interfering species. For fluorescent sensors, a similar concept can be applied by comparing the concentrations of the primary analyte and the interferent that produce the same signal change.
-
From the calibration curves obtained in the presence and absence of the interferent, determine the concentration of the primary analyte required to produce a specific signal change (e.g., a 50% change in fluorescence intensity).
-
Determine the concentration of the interfering species that produces the same signal change.
-
The selectivity coefficient can be estimated as the ratio of these concentrations. A lower selectivity coefficient indicates better selectivity.
6. Comparative Analysis and Reporting:
-
Compile the results in a clear and concise table, as shown in the examples above.
-
Report the experimental conditions, including the buffer composition, pH, temperature, and concentrations of the sensor and interferents.
-
Discuss the potential mechanisms of interference for any species that show significant cross-reactivity.
Conclusion and Future Perspectives
The 2,1,3-benzothiadiazole scaffold continues to be a fertile ground for the development of novel fluorescent sensors. A rigorous and standardized approach to evaluating cross-reactivity is indispensable for advancing the field and ensuring the translation of these powerful tools from the laboratory to real-world applications. By understanding the principles of selective recognition and the potential pitfalls of interference, researchers can rationally design and validate BTD-based sensors with superior performance. Future efforts should focus on the development of sensors with even higher selectivity, potentially through the use of more sophisticated recognition moieties and the application of computational design principles. The systematic reporting of quantitative cross-reactivity data, such as selectivity coefficients, will be crucial for building a comprehensive and comparative knowledge base that will accelerate innovation in this exciting area of chemical sensing.
References
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Selectivity coefficients for amperometric sensors. (1994). Talanta, 41(6), 857-863. Available from: [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2022). Molecules, 27(19), 6687. Available from: [Link]
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Recommendations for nomenclature of ion-selective electrodes. (1976). Pure and Applied Chemistry, 48(1), 127-132. Available from: [Link]
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Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media. (2010). Organic Letters, 12(19), 4340-4343. Available from: [Link]
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Cross-Reactive Fluorescent Sensor Array for Discrimination of Amyloid Beta Aggregates. (2022). Analytical Chemistry, 94(15), 5896-5903. Available from: [Link]
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Performance evaluation criteria for preparation and measurement of macro- and microfabricated ion-selective electrodes (IUPAC Technical Report). (2012). Pure and Applied Chemistry, 84(11), 2167-2208. Available from: [Link]
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A Highly Selective Fluorescent Chemosensor for Pb2+. (2003). Journal of the American Chemical Society, 125(47), 14266-14267. Available from: [Link]
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Cross-Reactive Sensor Array for Metal Ion Sensing Based on Fluorescent SAMs. (2007). Sensors, 7(9), 1729-1740. Available from: [Link]
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Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+, Cu2+, and Ni2+ Ions. (2021). ACS Omega, 6(40), 26296-26307. Available from: [Link]
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Biomimetic Cross-Reactive Sensor Arrays: Prospects in Biodiagnostics. (2011). The Analyst, 136(24), 5056-5068. Available from: [Link]
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Novel 2,1,3-benzothiadiazole derivatives used as selective fluorescent and colorimetric sensors for fluoride ion. (2016). Dyes and Pigments, 124, 134-141. Available from: [Link]
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A multifunctional benzothiadiazole-based fluorescence sensor for Al3+, Cr3+ and Fe3+. (2021). CrystEngComm, 23(7), 1547-1553. Available from: [Link]
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Comparative Study of Alternating Low-band-Gap Benzothiadiazole Co-oligomers. (2012). International Journal of Polymer Science, 2012, 1-8. Available from: [Link]
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Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives. (2014). Analytical Methods, 6(15), 5894-5899. Available from: [Link]
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Organic Transistor Based on Cyclopentadithiophene-Benzothiadiazole Donor-Acceptor Copolymer for the Detection and Discrimination between Multiple Structural Isomers. (2019). Advanced Functional Materials, 29(14), 1807331. Available from: [Link]
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Cross-Reactive Chemical Sensor Arrays. (2000). Chemical Reviews, 100(7), 2653-2678. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking Nitric Oxide Probes: 2,1,3-Benzothiadiazole Scaffolds vs. Commercial Standards
For researchers, scientists, and drug development professionals, the precise detection of nitric oxide (NO) is paramount. As a transient, highly reactive free radical, NO is a critical signaling molecule in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to immune responses and tumorigenesis.[1] The biological impact of NO is exquisitely dependent on its concentration, location, and timing.[2] Consequently, the tools used to measure it must be rigorously evaluated for performance.
This guide provides an in-depth technical comparison of fluorescent probes for nitric oxide detection. We will explore the unique potential of the 2,1,3-benzothiadiazole (BTD) scaffold, a versatile fluorophore building block, and benchmark it against the performance of established commercial probes such as DAF-FM and DAR-4M.[3][4] Our focus is not merely on listing specifications but on explaining the causality behind experimental design, ensuring that every protocol is a self-validating system.
The Ideal Nitric Oxide Probe: A Chemist's Wishlist
Before delving into comparisons, we must define the characteristics of an ideal fluorescent NO probe. These criteria form the basis of our benchmarking experiments.
-
High Specificity: The probe must react selectively with NO or its derivatives (like N₂O₃, formed in the presence of oxygen) and show minimal cross-reactivity with other reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1]
-
High Sensitivity: It should possess a low limit of detection (LOD) in the nanomolar range to detect physiologically relevant NO concentrations.
-
Favorable Photophysics: The probe should exhibit a significant "turn-on" fluorescence response, a large Stokes shift to minimize self-quenching, and high photostability to allow for prolonged imaging.[3][5]
-
Biological Compatibility: Key requirements include water solubility, cell permeability (often achieved with esterase-cleavable groups), low cytotoxicity, and a fluorescence response that is independent of pH in the physiological range.[1][6]
The Contenders: A Tale of Two Chemistries
Our comparison focuses on two distinct chemical approaches to NO detection.
-
The Commercial Standards (DAF/DAR Probes): Probes like Diaminofluorescein-FM (DAF-FM) and Diaminorhodamine-4M (DAR-4M) are the most widely used. Their mechanism relies on the NO-mediated conversion of a non-fluorescent o-phenylenediamine group into a highly fluorescent triazole.[1][7] These probes have well-characterized performance but also known limitations, such as pH sensitivity and photobleaching in the case of fluorescein-based dyes.
-
The Versatile Challenger (2,1,3-Benzothiadiazole Probes): The 2,1,3-benzothiadiazole (BTD) core is an electron-deficient heterocycle known for its remarkable photostability and utility as a building block for fluorescent sensors.[3][5] For NO detection, a common strategy involves attaching a nitro group to the BTD scaffold. In hypoxic environments, endogenous nitroreductase enzymes can reduce the nitro group to an amino group, causing a dramatic increase in fluorescence.[8] This mechanism offers a potential advantage for studying NO signaling in tumors and other low-oxygen settings.
Part 1: In Vitro Benchmarking Protocols & Comparative Data
Here, we outline the essential experiments to quantify probe performance in a controlled, cell-free environment.
Sensitivity and Limit of Detection (LOD)
Expertise & Experience: The goal is to determine the lowest concentration of NO the probe can reliably detect. We use an NO donor to generate known concentrations of NO. The choice of donor is critical; for instance, Spermine NONOate releases NO spontaneously in a pH-dependent manner, providing a predictable source.
Trustworthiness: A robust standard curve is the cornerstone of this assay. By plotting fluorescence intensity against a range of known NO concentrations, we can calculate the LOD, typically defined as 3 times the standard deviation of the blank.
Step-by-Step Protocol:
-
Prepare a 10 µM solution of the probe in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare a fresh stock solution of an NO donor (e.g., Spermine NONOate) and determine its concentration spectrophotometrically.
-
Create a series of NO concentrations by adding aliquots of the donor stock to the probe solution.
-
Incubate for 30 minutes at 37°C to allow the reaction to complete.
-
Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity versus the NO concentration and perform a linear regression.
-
Calculate the LOD using the formula: LOD = 3 * (Standard Deviation of Blank) / (Slope of the calibration curve).
Comparative Data Summary:
| Probe | Reported Limit of Detection (LOD) | Fluorophore Class | Citation(s) |
| DAF-2 | ~5 nM | Fluorescein | |
| DAF-FM | ~3 nM | Fluorescein | [9] |
| DAR-4M | ~10 nM | Rhodamine | [10] |
| BODIPY-based (BDT) | ~35 nM | BODIPY | [11] |
| 2,1,3-Benzothiadiazole | Varies by design (often low µM) | Benzothiadiazole | [8] |
Selectivity Against ROS/RNS
Expertise & Experience: False positives are a major concern in cellular imaging. A probe might react with other molecules present in the cell, leading to an incorrect interpretation of NO production. Therefore, we must challenge the probe with a panel of biologically relevant oxidants and reductants.
Trustworthiness: The self-validating nature of this protocol comes from the inclusion of both a positive control (NO) and a comprehensive set of negative controls (other ROS/RNS). A truly selective probe will show a significant fluorescence increase only in the presence of NO.
Step-by-Step Protocol:
-
Prepare separate solutions of the probe (10 µM) in buffer.
-
To each solution, add a high concentration (e.g., 100 µM) of a potential interferent. The panel should include:
-
Hydrogen peroxide (H₂O₂)
-
Superoxide (O₂⁻, generated from KO₂)
-
Peroxynitrite (ONOO⁻)
-
Hypochlorite (OCl⁻)
-
Glutathione (GSH)
-
-
Include a positive control with an NO donor and a blank control with only the probe.
-
Incubate all samples under the same conditions (e.g., 30 minutes at 37°C).
-
Measure and compare the fluorescence intensity of each sample.
Comparative Data Summary:
| Probe | High Selectivity over H₂O₂, O₂⁻ | Reacts with ONOO⁻? | Citation(s) |
| DAF-FM | Yes | No | [7] |
| DAR-4M | Yes | Yes (yield can increase) | [12] |
| BODIPY-based (BDT) | Yes | Yes | [11] |
| Nitro-BTD | Yes (Mechanism is enzymatic) | No | [8] |
Photostability and pH Dependence
Expertise & Experience: Photostability is critical for time-lapse imaging and quantitative studies. Fluorescein-based probes are notoriously susceptible to photobleaching. Rhodamine and BTD scaffolds generally offer superior stability.[3] Similarly, since cellular processes can alter local pH, the probe's fluorescence should be stable across the physiological range (pH ~6.5-7.5).
Trustworthiness: For photostability, we measure fluorescence decay over time under continuous illumination. For pH, we measure the fluorescence of the NO-adduct in buffers of varying pH. A stable probe will show minimal change in these experiments.
Step-by-Step Protocols:
-
Photostability:
-
React the probe with an excess of NO donor to convert it fully to its fluorescent form.
-
Place the solution on a fluorescence microscope stage.
-
Expose it to continuous excitation light.
-
Record the fluorescence intensity at regular intervals for 5-10 minutes.
-
Plot the normalized intensity versus time.
-
-
pH Dependence:
-
React the probe with an excess of NO donor.
-
Aliquot the solution into a series of buffers with pH values ranging from 4 to 9.
-
Measure the fluorescence intensity at each pH.
-
Plot intensity versus pH.
-
Comparative Data Summary:
| Probe | Photostability | Optimal pH Range | Citation(s) |
| DAF-2 | Low (>70% photobleached) | > pH 6.0 | |
| DAF-FM | Higher than DAF-2 | > pH 5.5 | [9] |
| DAR Probes | High (not photobleached) | > pH 4.0 | |
| 2,1,3-Benzothiadiazole | Generally High | Varies by design | [3][5] |
Part 2: Cellular Benchmarking Workflow
Validating a probe within living cells introduces new complexities, such as uptake, cytotoxicity, and localization. This workflow ensures a rigorous evaluation.
Cell Loading and Cytotoxicity
Expertise & Experience: Probes are often supplied as cell-permeant diacetate esters (e.g., DAF-FM diacetate).[7] Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, trapping the now cell-impermeant probe.[7][9] It is crucial to determine a probe concentration that provides a bright signal without inducing cytotoxicity.
Trustworthiness: A standard cytotoxicity assay (e.g., MTT or PrestoBlue™) run in parallel with a range of probe concentrations validates that the observed cellular responses are not artifacts of cell death.
Step-by-Step Protocol (Cytotoxicity):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of probe concentrations (e.g., 1 µM to 25 µM) for the intended duration of the imaging experiment (e.g., 2-4 hours).
-
Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., Triton™ X-100).
-
Perform a viability assay according to the manufacturer's instructions.
-
Determine the highest concentration of the probe that does not significantly reduce cell viability.
Imaging Endogenous NO Production
Expertise & Experience: The definitive test is to visualize NO produced by cells. Murine macrophage cell lines like RAW 264.7 are excellent models because they produce robust amounts of NO upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[13]
Trustworthiness: The use of controls is non-negotiable. The essential negative control is a sample stimulated in the same way but also treated with a nitric oxide synthase (NOS) inhibitor, such as L-NG-Nitroarginine methyl ester (L-NAME). A significant reduction in fluorescence in the L-NAME-treated sample validates that the signal is indeed dependent on NOS activity and, therefore, NO production.
Step-by-Step Protocol (Cellular Imaging):
-
Seed RAW 264.7 cells on glass-bottom imaging dishes.
-
Load cells with the optimal, non-toxic concentration of the probe (e.g., 5 µM DAF-FM diacetate) for 30 minutes at 37°C.
-
Wash cells twice with fresh medium or buffer to remove excess probe.[7]
-
Incubate for a further 20-30 minutes to allow for complete de-esterification.[7]
-
Treat the cells:
-
Group 1 (Stimulated): Add LPS (1 µg/mL) and IFN-γ (10 ng/mL).
-
Group 2 (Inhibited Control): Pre-treat with L-NAME (1 mM) for 1 hour, then add LPS/IFN-γ and L-NAME.
-
Group 3 (Unstimulated Control): Add vehicle only.
-
-
Incubate for 4-24 hours, depending on the desired level of NO production.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Quantify the mean fluorescence intensity per cell for each group.
Conclusion and Future Outlook
The selection of a nitric oxide probe is a critical decision that directly impacts the integrity of experimental data.
-
DAF-FM and DAR-4M remain the workhorse probes for general applications. DAR-4M is particularly advantageous due to its superior photostability and broader pH working range, making it suitable for longer-term imaging and studies in acidic environments.[14]
-
2,1,3-Benzothiadiazole (BTD) probes represent a highly promising, albeit less mature, class of sensors. Their key strengths lie in their inherent photostability and the tunability of their design.[3][4] The nitro-BTD strategy, which relies on enzymatic reduction, is particularly innovative for selectively imaging hypoxic regions where NO signaling is often dysregulated, such as in solid tumors.[8]
Ultimately, the choice of probe depends on the specific biological question. For general, real-time NO detection in normoxic cell culture, DAR-4M AM offers a robust and reliable option. For researchers investigating the intersection of hypoxia and NO signaling, developing and validating a custom BTD-based probe may unlock new scientific insights. This guide provides the foundational framework and self-validating protocols necessary to make that choice with confidence.
References
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Chang, C. J., et al. (2009). Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling. PMC. Retrieved from [Link]
-
Li, H., et al. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. PMC - NIH. Retrieved from [Link]
-
Borges, F. R., et al. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Retrieved from [Link]
-
Karpenko, D., et al. (2020). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. ResearchGate. Retrieved from [Link]
-
Shishmakov, S. V., et al. (2021). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. ResearchGate. Retrieved from [Link]
-
Montagnaro, M., et al. (2022). A fluorescent probe with an ultra-rapid response to nitric oxide. RSC Publishing. Retrieved from [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]
-
Cariati, E., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of commercially available fluorescent nitric oxide probes. Retrieved from [Link]
-
Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH. Retrieved from [Link]
-
Montagnaro, M., et al. (2022). A fluorescent probe with an ultra-rapid response to nitric oxide. RSC Publishing. Retrieved from [Link]
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The Versatile Virtuoso: A Literature-Based Comparison of 2,1,3-Benzothiadiazole's Applications
Welcome to a comprehensive exploration of 2,1,3-Benzothiadiazole (BTD), a seemingly simple heterocyclic compound that has proven to be a powerhouse in materials science and medicinal chemistry. For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of their work. This guide provides an in-depth, literature-based comparison of BTD's performance in three key application areas: organic solar cells, fluorescent sensors, and medicinal chemistry. By delving into the experimental data and the underlying scientific principles, we aim to equip you with the knowledge to strategically leverage the unique properties of BTD in your research endeavors.
The Allure of an Electron-Deficient Core: Why 2,1,3-Benzothiadiazole?
At the heart of BTD's versatility lies its inherent electron-deficient nature. This characteristic, coupled with its rigid, planar structure, makes it an exceptional building block for creating molecules with tailored optoelectronic and biological properties. When integrated into a larger molecular framework, often flanked by electron-donating moieties, BTD facilitates the formation of "push-pull" systems. This architecture leads to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to its function in many applications. Key attributes of BTD derivatives include high photostability, large Stokes shifts, and tunable emission wavelengths, making them highly sought-after in the development of advanced materials.[1][2]
Section 1: Powering the Future with Organic Solar Cells
The quest for efficient and cost-effective renewable energy sources has positioned organic solar cells (OSCs) as a promising technology. At the core of many high-performing OSCs is the donor-acceptor (D-A) architecture, where BTD has emerged as a star electron-acceptor unit.[3][4] Its strong electron-withdrawing ability allows for the tuning of electronic properties in the resulting materials, a crucial factor in optimizing device performance.[5]
Performance Comparison of BTD-Based Polymers in Organic Solar Cells
The power conversion efficiency (PCE) is the ultimate metric for an OSC's performance. The table below summarizes the PCE of various BTD-based polymers, showcasing the impact of molecular design on efficiency. A classic example of a high-performing BTD-based polymer is PffBT4T-2OD , which has been a subject of extensive research.
| Polymer/Small Molecule Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Reference |
| PffBT4T-2OD | PC71BM | >10% | [6] |
| PBDTP-DTBT | PC71BM | >8% | [7] |
| PI-BT | P3HT | 2.54% | [3][8] |
| P1 (Thiophene-based) | PC71BM | 4.70% | [9] |
| P2 (BTD-based terpolymer) | PC71BM | 6.60% | [9] |
Analysis of Performance: The data clearly demonstrates the significant role of the BTD unit in achieving high PCEs. For instance, the direct comparison between polymer P1 and P2, where a thiophene unit is replaced by a BTD acceptor, resulted in a substantial increase in PCE from 4.70% to 6.60%.[9] This enhancement is attributed to the BTD unit's ability to create broader absorption spectra, a higher absorption coefficient, and a deeper lowest unoccupied molecular orbital (LUMO) level, which facilitates more efficient charge separation and transport.[9] Furthermore, the development of non-fullerene acceptors, many of which incorporate BTD or its derivatives, has pushed the efficiencies of organic solar cells to over 13%, surpassing the best fullerene-based devices.[10][11]
Experimental Protocol: Fabrication of a BTD-Polymer-Based Bulk Heterojunction Solar Cell
This protocol outlines the fundamental steps for fabricating a laboratory-scale organic solar cell using a BTD-containing polymer as the donor and a fullerene derivative as the acceptor.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
BTD-based polymer (e.g., PffBT4T-2OD)
-
Chlorobenzene
-
Calcium (Ca)
-
Aluminum (Al)
Equipment:
-
Spin coater
-
Glovebox with an integrated thermal evaporator
-
Solar simulator
-
Source meter
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to enhance the wettability and work function of the ITO surface.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the film at 150°C for 15 minutes in a nitrogen atmosphere.
-
Active Layer Preparation and Deposition: Prepare a blend solution of the BTD-polymer and PC71BM (typically in a 1:1.5 weight ratio) in chlorobenzene. Stir the solution overnight at an elevated temperature (e.g., 70°C) to ensure complete dissolution.[13]
-
Active Layer Deposition: Inside a nitrogen-filled glovebox, spin-coat the active layer blend solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically around 100 nm). Anneal the active layer at a temperature optimized for the specific polymer (e.g., 80°C for 5 minutes).[6]
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Sequentially deposit a thin layer of Calcium (Ca, ~7 nm) and a thicker layer of Aluminum (Al, ~200 nm) under high vacuum (<10-6 Torr). The deposition rate should be carefully controlled.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated device under a solar simulator with AM 1.5G illumination (100 mW/cm2). From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Causality Behind Experimental Choices: The use of PEDOT:PSS as an HTL is crucial for efficient hole collection from the donor polymer and for creating a smooth, energetically favorable interface.[13] The choice of a specific solvent and annealing temperature for the active layer is critical for controlling the morphology of the donor-acceptor blend, which directly impacts exciton dissociation and charge transport.[6] The Ca/Al cathode provides an efficient electron-collecting contact with a low work function.
Caption: Workflow for fabricating a BTD-based organic solar cell.
Section 2: Illuminating the Microcosm with Fluorescent Sensors
The ability of BTD derivatives to exhibit strong fluorescence that is sensitive to their local environment makes them ideal candidates for the development of fluorescent sensors. These sensors are designed to detect a wide range of analytes, from metal ions to biologically relevant molecules, with high sensitivity and selectivity.[14]
Performance Comparison of BTD-Based Fluorescent Probes
The performance of a fluorescent probe is evaluated based on its selectivity, sensitivity (often quantified by the limit of detection, LOD), and the change in its fluorescence properties upon binding to the analyte.
| Probe | Analyte | Fluorescence Change | Limit of Detection (LOD) | Quantum Yield (ΦF) of Free Probe | Reference |
| L (2-(2-hydroxyphenyl)benzothiazole based) | Fe³⁺ | ~103-fold enhancement | 6.04 x 10⁻⁸ M | - | [15][16] |
| BTIA-ester | - | - | - | 0.63 (in DMF) | [17] |
| TADF material | Fe³⁺ | "Obvious characteristics" | 13 nM | - | [18] |
| Rhodamine-based probe | Fe³⁺ | "Naked-eye" color change | - | - | [19] |
| Schiff base-based probes | Various metal ions | Turn-on fluorescence | Varies | Varies | [20] |
Analysis of Performance: The data highlights the exceptional sensitivity of BTD-based probes. The probe "L" demonstrates a remarkable 103-fold fluorescence enhancement upon binding to Fe³⁺, with a very low detection limit.[15][16] This high sensitivity is a direct consequence of the "push-pull" electronic structure of the BTD derivative, where interaction with the analyte modulates the intramolecular charge transfer process, leading to a significant change in the fluorescence output. When compared to other fluorophores like rhodamine, BTD-based probes offer the advantage of tunable emission wavelengths and often simpler synthetic routes.[19]
Experimental Protocol: Detection of Fe³⁺ using a BTD-Based Fluorescent Probe
This protocol provides a general procedure for using a BTD-based fluorescent probe for the detection of Fe³⁺ ions in a solution.
Materials:
-
BTD-based fluorescent probe for Fe³⁺
-
Acetonitrile (spectroscopic grade)
-
Stock solution of Fe³⁺ (e.g., from FeCl₃)
-
Stock solutions of other metal ions for selectivity studies
-
Fluorometer
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the BTD-based fluorescent probe in acetonitrile (e.g., 1 mM). From this stock, prepare a working solution of a lower concentration (e.g., 10 µM) in acetonitrile.
-
Fluorescence Titration:
-
Place a known volume of the probe's working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution.
-
Sequentially add small aliquots of the Fe³⁺ stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To separate solutions of the probe, add an excess of other metal ion solutions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, etc.).
-
Record the fluorescence spectra and compare the changes to that observed with Fe³⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.
-
From the titration data, calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.
-
Causality Behind Experimental Choices: Acetonitrile is often chosen as the solvent because it is polar enough to dissolve the probe and the metal salts, but it does not quench the fluorescence of the probe. The selectivity study is crucial to validate the probe's specific response to the target analyte in the presence of other potentially interfering ions.
Caption: Mechanism of a BTD-based turn-on fluorescent sensor for Fe³⁺.
Section 3: Advancing Medicine with Bioactive Benzothiadiazoles
The unique photophysical properties of BTD derivatives have paved the way for their use as powerful tools in biological imaging. Furthermore, the BTD scaffold has been incorporated into molecules with promising therapeutic potential, including anticancer and antimicrobial agents.[21]
Performance Comparison of BTD-Derivatives in Medicinal Applications
The efficacy of BTD derivatives in medicinal applications is assessed by their ability to selectively target biological structures or pathways and exert a desired biological effect. For bioimaging probes, key parameters include selectivity for a specific organelle and brightness. For therapeutic agents, the half-maximal inhibitory concentration (IC₅₀) is a critical measure of potency.
| BTD Derivative | Application | Key Performance Metric | Comparison/Alternative | Reference |
| BTDPyMe | Mitochondrial Staining | Superior to MitoTracker® Red | MitoTracker® Red | [12][22] |
| Various N-substituted BTDs | Lipid Droplet Imaging | High lipophilicity correlates with specificity | Nile Red, BODIPY™ 493/503 | [2][23] |
| Substituted methoxybenzamide BTD | Anticancer Agent | IC₅₀: 1.1 µM to 8.8 µM | Cisplatin | [12] |
| Sulfonamide scaffold based BTA | Anticancer Agent | IC₅₀: 34.5 µM (MCF-7) | Etoposide | [24] |
| Benzothiazole derivatives 3 and 4 | Antibacterial Agent | MIC: 25-200 µg/mL | - | [19] |
Analysis of Performance: In the realm of bioimaging, BTD-based probes have demonstrated significant advantages over commercially available dyes. For instance, novel BTD derivatives have shown superior efficiency and selectivity for staining mitochondria compared to MitoTracker® Red.[12][22] This is attributed to the tailored molecular design of the BTD probes, which can be optimized for specific cellular targets. In the context of anticancer activity, certain BTD derivatives have exhibited potent cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range, comparable to or even better than standard chemotherapeutic drugs like cisplatin.[12]
Experimental Protocol: Live-Cell Imaging of Mitochondria with a BTD-Based Probe
This protocol provides a general procedure for staining mitochondria in live cells using a BTD-based fluorescent probe.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Complete cell culture medium
-
BTD-based mitochondrial probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells to be stained on a suitable imaging substrate (e.g., glass-bottom dish) until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of the BTD-based mitochondrial probe in pre-warmed complete cell culture medium. The optimal concentration should be determined experimentally but is typically in the nanomolar to low micromolar range (e.g., 25-500 nM).[25]
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the pre-warmed staining solution containing the BTD probe to the cells.
-
Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[25]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete medium or PBS to the cells.
-
Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific BTD probe.
-
Causality Behind Experimental Choices: The use of a low concentration of the probe and a defined incubation time is crucial to ensure specific staining of the target organelle while minimizing cytotoxicity. The washing steps are essential to reduce background fluorescence from unbound probe molecules, thereby improving the signal-to-noise ratio of the images.
Experimental Protocol: Determining Anticancer Activity using the MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is commonly used to determine the IC₅₀ value of potential anticancer compounds.[26][27]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BTD-based test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the BTD-based compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of around 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[28]
-
Caption: Workflow for determining the IC₅₀ of a BTD derivative using the MTT assay.
Conclusion: A Bright Future for a Versatile Scaffold
This literature-based comparison has illuminated the remarkable versatility of the 2,1,3-Benzothiadiazole scaffold across diverse scientific disciplines. Its inherent electronic properties, coupled with its synthetic accessibility, have enabled the development of high-performance materials for organic solar cells, highly sensitive fluorescent probes for a range of analytes, and promising bioactive compounds for medicinal applications. The experimental data consistently demonstrates that the rational design of BTD derivatives allows for the fine-tuning of their properties to meet the specific demands of each application. As research continues to push the boundaries of materials science and drug discovery, the humble yet powerful 2,1,3-Benzothiadiazole is poised to remain a central player, contributing to advancements that will shape our future.
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A Senior Application Scientist's Guide to 2,1,3-Benzothiadiazole-4,5-diamine in Bioimaging: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, specificity, and reliability of bioimaging studies. The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a powerhouse in the development of novel fluorophores, prized for its unique photophysical characteristics.[1][2] This guide provides an in-depth, field-proven analysis of probes derived from 2,1,3-Benzothiadiazole-4,5-diamine, offering a critical comparison with established alternatives and the experimental causality behind their application.
The 2,1,3-Benzothiadiazole Core: An Electronically Distinct Scaffold
The BTD core is an electron-deficient heterocyclic system.[3] When substituted with electron-donating groups, such as the two amino groups in this compound, a potent intramolecular charge-transfer (ICT) system is established. This donor-acceptor architecture is the foundation of its remarkable fluorescence properties. The diamine moiety is not merely a substituent; it is a versatile synthetic handle, allowing for the covalent attachment of various recognition units to create probes for specific analytes and cellular compartments.[4][5] This synthetic accessibility is a primary driver of its widespread adoption in probe design.[4]
The Decisive Advantages of BTD-based Probes
Probes derived from this compound offer a suite of advantages that address common limitations seen with classical fluorophores.
-
Superior Photophysical Properties : BTD derivatives are renowned for their high photostability, which permits prolonged imaging sessions with minimal signal degradation.[4][6] They frequently exhibit large Stokes shifts, the separation between excitation and emission maxima, which is crucial for minimizing background noise and self-quenching, leading to a better signal-to-noise ratio.[6] Furthermore, many derivatives boast high fluorescence quantum yields, resulting in bright, easily detectable signals.[6][7]
-
Synthetic Versatility : The true power of the this compound starting material lies in its two primary amine groups. These serve as reactive sites for condensation or coupling reactions, enabling the straightforward synthesis of a vast library of derivatives.[4] This allows for the rational design of probes targeted to specific biological entities, including:
-
Organelles : Mitochondria, lipid droplets, and cell nuclei have all been successfully visualized.[2][6]
-
Analytes : Probes have been developed for sensing metal ions (Al³⁺, Cr³⁺, Fe³⁺), reactive oxygen species, and markers of cellular states like hypoxia.[6][8][9]
-
Theranostics : The BTD core has been incorporated into agents for photodynamic therapy (PDT), where it acts as a photosensitizer to generate cytotoxic singlet oxygen upon light activation.[5][10]
-
-
Environmental Sensitivity : The ICT character of BTD probes makes their fluorescence highly sensitive to the local microenvironment. This property can be exploited to create "smart" probes that report on changes in polarity, viscosity, or pH, providing functional information beyond simple localization.[3]
-
Biocompatibility and Cell Permeability : Many small-molecule BTD derivatives efficiently cross cell membranes to reach their intracellular targets and generally exhibit low cytotoxicity at working concentrations, making them suitable for live-cell imaging.[5][6]
Navigating the Disadvantages and Limitations
Despite their strengths, BTD-based probes are not without their challenges. A comprehensive understanding of these limitations is essential for robust experimental design.
-
Potential for Cytotoxicity : While generally biocompatible, it is crucial to recognize that some thiadiazole derivatives can exhibit cytotoxic or antiproliferative effects, particularly at higher concentrations or after long-term exposure.[11][12] It is imperative to perform dose-response cytotoxicity assays (e.g., MTT or Sulforhodamine B) for any new probe to establish a safe working concentration.
-
Synthetic Complexity for Advanced Probes : While the initial derivatization of the diamine is often straightforward, the synthesis of highly specific, multi-component probes can become a complex, multi-step process requiring significant expertise in organic chemistry.[13]
-
Selectivity and Off-Target Effects : Achieving absolute selectivity for a target analyte or organelle remains a significant challenge in probe design. Researchers must rigorously validate the specificity of their BTD probe using knockout/knockdown models, competitive binding assays, or co-localization studies with known standards to rule out off-target binding and false-positive signals.
-
Aqueous Solubility and Aggregation : The planar, aromatic nature of the BTD core can lead to poor solubility in aqueous biological media and a tendency to form aggregates. This aggregation can cause fluorescence quenching (a phenomenon known as ACQ), reducing the signal and potentially leading to artifacts. Strategic chemical modification is often required to improve water solubility.
Comparative Performance: BTD Probes vs. The Alternatives
To contextualize the performance of BTD-based probes, we compare them to several classes of widely used fluorescent dyes. The choice of probe should always be dictated by the specific experimental question.
| Feature | BTD Derivatives | Diaminofluoresceins (DAFs) | BODIPY Dyes | Rhodamines |
| Primary Application | Versatile (ions, organelles, hypoxia) | Nitric Oxide (NO) Sensing | General Labeling, Lipids | Mitochondria, General Labeling |
| Stokes Shift | Generally Large (>50 nm)[3][6] | Small to Moderate | Generally Small (<30 nm) | Moderate |
| Photostability | High to Excellent[4][6] | Moderate (Prone to photobleaching) | High | High |
| Quantum Yield | Moderate to High[6][7] | Low (turn-on) | Very High | Very High |
| pH Sensitivity | Can be engineered; often stable | High (fluorescence is pH-dependent)[14] | Low | Can be pH-sensitive |
| Key Advantage | Synthetic versatility, large Stokes shift | High sensitivity for NO | Sharp emission, high brightness | High brightness & photostability |
| Key Disadvantage | Potential for aggregation, cytotoxicity[11] | pH sensitivity, potential for artifacts[14] | Small Stokes shift, lower cell permeability | Potential for cytotoxicity |
This table highlights that while alternatives like BODIPY and Rhodamines offer exceptional brightness, BTD derivatives provide a unique combination of a large Stokes shift, high photostability, and unparalleled synthetic flexibility for creating targeted sensors.[6]
Experimental Protocols: From Synthesis to Imaging
Trustworthy science relies on reproducible methods. Here, we provide foundational protocols for working with BTD-diamine derivatives.
A. Synthesis of a Schiff Base BTD Derivative
This protocol describes a common method for creating a simple BTD-based sensor by reacting the diamine with an aldehyde-containing recognition moiety.
Caption: General workflow for synthesizing a BTD-based probe.
Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound and 2.1 equivalents of the desired aldehyde in a minimal amount of ethanol.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst. Fit the flask with a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the solution to cool to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the final BTD-based probe. Characterize using NMR and mass spectrometry.
B. Live-Cell Fluorescence Imaging Protocol
This protocol outlines the steps for staining live cells with a BTD-based probe.
Caption: Standard workflow for live-cell imaging with a BTD probe.
Methodology:
-
Cell Culture: Seed adherent cells (e.g., HeLa, MCF-7) onto glass-bottom imaging dishes. Culture them in a suitable medium until they reach 60-80% confluency.
-
Probe Preparation: Prepare a stock solution of the BTD probe (e.g., 1 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or phosphate-buffered saline (PBS).
-
Cell Staining: Aspirate the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator. The optimal time and concentration should be determined empirically.
-
Washing: Aspirate the probe solution and wash the cells two to three times with a warm medium or PBS to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of the BTD probe.
Concluding Remarks and Future Outlook
The this compound scaffold is more than just another fluorophore; it is a versatile platform for the development of next-generation bioimaging tools. Its key advantages—photostability, large Stokes shifts, and synthetic tunability—position it as a superior alternative to classical dyes for many applications, particularly in the realm of functional imaging and sensing.[3][6]
However, researchers must proceed with scientific rigor, validating the biocompatibility and selectivity of each new probe to ensure the integrity of their data. The future of BTD-based probes is bright, with ongoing efforts focused on developing derivatives with near-infrared (NIR-II) emission for deep-tissue in vivo imaging and creating multi-functional probes capable of simultaneously reporting on several biological parameters.[15] As our understanding of cell biology deepens, the demand for such sophisticated chemical tools will only continue to grow, and the BTD core is exceptionally well-suited to meet that challenge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
